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(2S,3S)-2-methylpiperidine-3-carboxylic acid Documentation Hub

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  • Product: (2S,3S)-2-methylpiperidine-3-carboxylic acid
  • CAS: 1260606-59-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Thermodynamic Profiling and Control of 2-Methylpiperidine-3-Carboxylic Acid Isomers

Executive Summary The piperidine ring system is a privileged scaffold in medicinal chemistry, serving as the core for numerous NK1 antagonists, GABA uptake inhibitors, and peptidomimetics. 2-Methylpiperidine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring system is a privileged scaffold in medicinal chemistry, serving as the core for numerous NK1 antagonists, GABA uptake inhibitors, and peptidomimetics. 2-Methylpiperidine-3-carboxylic acid represents a critical chiral building block where stereocontrol dictates biological efficacy.

This guide provides a definitive analysis of the thermodynamic relationship between the cis and trans isomers of this scaffold. Unlike simple cyclohexanes, the introduction of the nitrogen heteroatom and the vicinal substitution pattern creates a complex conformational landscape.

Key Technical Findings:

  • Thermodynamic Product: The (2R,3R)-trans isomer (and its enantiomer) is the thermodynamically stable form, adopting a diequatorial chair conformation.

  • Kinetic Product: Catalytic hydrogenation of 2-methylnicotinic acid predominantly yields the (2R,3S)-cis isomer via syn-addition.

  • Control Mechanism: Base-catalyzed epimerization at C3 allows for the conversion of kinetic cis isomers to thermodynamic trans isomers with >90% diastereomeric excess (de).

Conformational Thermodynamics

To understand the stability profile, we must analyze the steric and electronic penalties associated with each isomer's preferred chair conformation.

Substituent Energetics (A-Values)

The thermodynamic equilibrium is governed by the preference of substituents to occupy the equatorial position to avoid 1,3-diaxial interactions.

  • Methyl Group (

    
    ):  A-value 
    
    
    
    kcal/mol.
  • Carboxylic Acid (

    
    ):  A-value 
    
    
    
    kcal/mol.

Note: The methyl group is sterically more demanding than the carboxyl group, dictating that the methyl group will anchor the conformation in the equatorial position.

Isomer Analysis
The Trans-Isomer (2R,3R)
  • Conformation: Both substituents can adopt an equatorial orientation (diequatorial).

  • Steric Strain: While diequatorial, the vicinal (1,2) relationship introduces a gauche interaction between the methyl and carboxyl groups.

  • Net Stability: Despite the gauche interaction (~0.9 kcal/mol), the absence of 1,3-diaxial strain makes this the global minimum.

The Cis-Isomer (2R,3S)
  • Conformation: One substituent must be axial.

    • Conformer A: Methyl (Eq) / Carboxyl (Ax). Preferred (minimizes A-value penalty).

    • Conformer B: Methyl (Ax) / Carboxyl (Eq). Disfavored (higher A-value of Methyl).

  • Steric Strain: The preferred Conformer A suffers from 1,3-diaxial interactions involving the carboxyl group and the axial protons at C1 and C5.

  • Net Stability: The penalty of placing the

    
     axial (~1.4 kcal/mol) generally exceeds the gauche penalty of the trans isomer, rendering the cis isomer thermodynamically less stable by approximately 1.5–2.0 kcal/mol.
    
Thermodynamic Landscape Diagram

ThermodynamicLandscape Nicotinic 2-Methylnicotinic Acid (Aromatic Precursor) Kinetic Cis-Isomer (Kinetic) (2R,3S) Methyl(Eq) / COOH(Ax) ~ +1.8 kcal/mol Nicotinic->Kinetic H2 / PtO2 (Syn-Addition) Enolate Enolate Intermediate (Planar C3) Kinetic->Enolate Base (NaOEt) Deprotonation Enolate->Kinetic Kinetic Protonation (Face A) Thermodynamic Trans-Isomer (Thermodynamic) (2R,3R) Methyl(Eq) / COOH(Eq) 0.0 kcal/mol (Ref) Enolate->Thermodynamic Thermodynamic Protonation (Face B) Thermodynamic->Enolate Slow Reverse

Figure 1: Energy landscape showing the kinetic access to the Cis isomer and the thermodynamic sink of the Trans isomer.

Epimerization Dynamics

Interconversion between cis and trans isomers occurs via the enolization of the carbonyl group at C3. Since the C2 methyl stereocenter is not acidic, it remains fixed, while the C3 center inverts.

Mechanism[1]
  • Deprotonation: A base removes the acidic

    
    -proton at C3.
    
  • Planarization: The resulting enolate (or enol) is planar at C3, destroying the stereochemistry.

  • Reprotonation: The proton source (solvent) can approach from either face.

    • Approach from the axial direction (leading to the equatorial substituent) is sterically favored and leads to the thermodynamic trans-diequatorial product.

Experimental Protocols

Synthesis of Kinetic (Cis) Isomer

Target: (±)-cis-2-methylpiperidine-3-carboxylic acid

Reagents: 2-Methylnicotinic acid, Platinum(IV) oxide (


), Acetic Acid, Hydrogen gas.
  • Preparation: Dissolve 2-methylnicotinic acid (10 mmol) in glacial acetic acid (30 mL).

  • Catalyst Loading: Add

    
     (Adams' catalyst) (5 mol%).
    
  • Hydrogenation: Pressurize with

    
     (50 psi) in a Parr shaker. Agitate at RT for 12 hours.
    
    • Why: Heterogeneous hydrogenation adds hydrogen across the face of the pyridine ring. The methyl group blocks one face, forcing syn-delivery of hydrogen to the opposite face, yielding the cis isomer.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate in vacuo.

  • Result: Crude solid containing predominantly cis-isomer (~85:15 cis:trans ratio).

Thermodynamic Equilibration (Epimerization)

Target: Conversion of Cis to Trans-isomer[1]

Reagents: Sodium Ethoxide (


), Ethanol (

),

.
  • Esterification (Prerequisite): Convert the crude acid to the ethyl ester (reflux in EtOH/

    
    ) to increase C3 acidity and solubility.
    
  • Equilibration: Dissolve the cis-enriched ester in dry EtOH. Add 1.5 equivalents of freshly prepared

    
     (21% wt in EtOH).
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[1][2][3][4][5] The ethoxide generates the enolate. Thermodynamic control drives the equilibrium toward the diequatorial trans-ester.

  • Hydrolysis: Add water and

    
     to saponify the ester back to the acid.
    
  • Isolation: Acidify to pH 5 with

    
    . The amino acid often precipitates or can be recrystallized from water/acetone.
    
Validation Workflow (NMR)

Distinguishing cis from trans relies on the Karplus relationship applied to the vicinal coupling constant (


) between protons at C2 and C3 (

and

).
IsomerConformation

Relationship
Predicted

Value
Trans DiequatorialAxial-Axial (

)
10 – 12 Hz (Large)
Cis Eq-AxAxial-Equatorial (

)
2 – 5 Hz (Small)

Note: In the Trans isomer, H2 and H3 are both axial (anti-periplanar), leading to a large coupling constant. In the Cis isomer, if the carboxyl is axial, H3 is equatorial, resulting in a small gauche coupling.

Analytical & Synthetic Workflow Diagram

Workflow Start Start: 2-Methylnicotinic Acid Step1 1. Hydrogenation (PtO2/H2) Kinetic Control Start->Step1 Check1 Crude Analysis (H-NMR) Exp: J(2,3) ~ 4 Hz (Cis) Step1->Check1 Step2 2. Esterification (EtOH/SOCl2) Step1->Step2 Step3 3. Epimerization (NaOEt/EtOH) Reflux 6h Step2->Step3 Step4 4. Hydrolysis & Recrystallization Step3->Step4 Final Final Product: Trans-Isomer (>95% de) Step4->Final Validation Validation (H-NMR) Exp: J(2,3) > 10 Hz (Trans) Final->Validation

Figure 2: Step-by-step workflow for synthesizing and validating the thermodynamic trans-isomer.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Krapcho, A. P. (1982).

    
    -keto esters, and 
    
    
    
    -cyano esters. Synthesis, 805-822. Link (Mechanism of ester enolization and equilibration).
  • Paling, G. P., et al. (2010). Synthesis of cis- and trans-2,3-disubstituted piperidines via hydrogenation of substituted pyridines. Tetrahedron.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for Karplus relationship and coupling constants in cyclohexane systems).

Sources

Exploratory

Steric Effects of Methyl Substitution on Pipecolic Acid Rings: A Technical Guide

Executive Summary: The Piperidine Conformational Landscape Pipecolic acid (piperidine-2-carboxylic acid, Pip) is the six-membered homolog of proline.[1] Unlike proline, which is constrained to a relatively rigid pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Conformational Landscape

Pipecolic acid (piperidine-2-carboxylic acid, Pip) is the six-membered homolog of proline.[1] Unlike proline, which is constrained to a relatively rigid pyrrolidine ring, pipecolic acid possesses the conformational flexibility characteristic of cyclohexane systems. This flexibility presents both a challenge and an opportunity in drug design: while it allows for induced fit, it imposes a higher entropic penalty upon binding unless constrained.

Methyl substitution on the pipecolic acid ring is a precision tool for locking specific ring puckers and controlling the cis/trans isomerization of the preceding amide bond. This guide analyzes the steric determinants of these substitutions, providing a roadmap for using methyl-Pip derivatives to engineer peptide secondary structure and metabolic stability.

The Unsubstituted Baseline: Pipecolic Acid Conformation

Before analyzing substitution, one must establish the baseline conformational equilibrium of pipecolic acid.

The Chair Equilibrium

The piperidine ring exists predominantly in a chair conformation. However, unlike cyclohexane, the presence of the nitrogen atom and the exocyclic carboxylate (or amide in peptides) creates two distinct chair conformers:

  • Equatorial (

    
    ):  The C2-carboxylate is equatorial. This is generally the global minimum (
    
    
    
    kcal/mol) to avoid 1,3-diaxial interactions.
  • Axial (

    
    ):  The C2-carboxylate is axial. This conformer is populated but disfavored unless stabilized by specific solvent effects or intramolecular hydrogen bonding (e.g., N-H...O=C).
    
Amide Bond Geometry (Cis vs. Trans)

Like proline, the tertiary amide nitrogen of N-acylated pipecolic acid allows for cis (


) and trans (

) isomers.
  • Proline: ~10–30% cis population in water.

  • Pipecolic Acid: Typically exhibits a lower cis population (~5–20%) than proline due to the alleviation of ring strain, unless sterically manipulated.

Methyl Substitution Maps: Steric Tuning by Position

The introduction of a methyl group creates high-energy 1,3-diaxial interactions or A(1,3) strain, forcing the ring into conformations that minimize these clashes.

C6-Methylation: The "Proline-Like" Constraint

Substitution at the C6 position (adjacent to the nitrogen) is the most potent modulator of amide geometry.

  • Mechanism: A methyl group at C6 introduces severe A(1,3) strain (allylic-like strain) with the N-acyl group when the amide is in the trans conformation.

  • Outcome: To relieve this strain, the amide bond rotates to the cis conformation, and the substituent often forces the C2-carboxylate into an axial orientation to avoid C2-C6 diaxial clashes.

  • Data Point: 6-methylpipecolic acid peptides can exhibit >60% cis amide content, significantly higher than the unsubstituted parent.

C2-Methylation ( -Methylation)

Creating a quaternary center at C2 (


-methyl pipecolic acid).
  • Mechanism: The geminal repulsion between the methyl and the carboxylate restricts the

    
     (phi) torsion angle.
    
  • Outcome: This locks the local backbone geometry, promoting

    
    -helical or 
    
    
    
    -helical turns depending on chirality. It also drastically increases metabolic stability by blocking proteolysis.
C3/C5-Methylation: Distal Ring Locking

Substitutions at the


 (C3) or 

(C5) positions act primarily through 1,3-diaxial interactions across the ring.
  • Equatorial Preference: A methyl group at C3 or C5 will strongly prefer the equatorial position (

    
    -value 
    
    
    
    kcal/mol).
  • Conformational Lock: If the C2-carboxylate and C3/C5-methyl are cis (on the same face), the ring will distort or flip to place the methyl equatorial, potentially forcing the carboxylate axial. This allows "remote control" of the active site pharmacophore (the carboxylate) via a distal steric handle.

Table 1: Comparative Steric Effects of Methyl-Pip Derivatives
PositionPrimary Steric ForceDominant Ring ConformerAmide Cis ContentPrimary Application
Unsub. C2-Equatorial Pref.Chair (C2-Eq)Low (~10%)General Turn Inducer
C2 (

-Me)
Geminal RepulsionRigid ChairLow/MedProteolytic Stability
C6 (

-Me)
A(1,3) StrainChair (C6-Eq)High (>50%) Cis-Proline Mimic
C3 (

-Me)
1,3-DiaxialChair (Me-Eq)VariableSide-chain Vectoring
C4 (

-Me)
1,3-DiaxialChair (Me-Eq)LowDistal Hydrophobicity

Visualization: Conformational Logic Pathways

The following diagram illustrates the decision tree for conformational equilibrium driven by steric clashes.

PipecolicConformation Start Methyl-Pipecolic Acid Pos_C6 C6-Substitution (Proximal to N) Start->Pos_C6 Methyl at C6 Pos_C3_C5 C3/C5-Substitution (Distal) Start->Pos_C3_C5 Methyl at C3/C5 Strain_A13 A(1,3) Strain (N-Acyl vs C6-Me) Pos_C6->Strain_A13 Steric Clash Strain_13Diax 1,3-Diaxial Interaction (Ring Strain) Pos_C3_C5->Strain_13Diax Axial Penalty Result_Cis Shift to CIS Amide (Relieves A(1,3)) Strain_A13->Result_Cis Thermodynamic Response Result_Lock Ring Pucker Lock (Methyl forces Equatorial) Strain_13Diax->Result_Lock Thermodynamic Response Application1 Application: Beta-Turn Mimetics Result_Cis->Application1 Turn Induction Application2 Application: Receptor Pre-organization Result_Lock->Application2 Pharmacophore Orientation

Figure 1: Mechanistic flow of steric forces driving conformational selection in methyl-substituted pipecolic acids.

Experimental Protocols

Synthesis of Enantiopure 6-Methyl Pipecolic Acid

Rationale: Accessing the 6-substituted scaffold is synthetically challenging due to the need for stereocontrol at two centers (C2 and C6). The following protocol utilizes a diastereoselective hydrogenation approach.

  • Starting Material: Begin with (-)-methyl N-Boc-6-oxopipecolate (derived from L-aspartic acid).

  • Grignard Addition: React with MeMgBr in THF at -78°C to introduce the methyl group. This typically yields the tertiary alcohol.

  • Dehydration: Treat with TFA followed by reflux in toluene with a catalytic amount of p-TsOH to generate the cyclic enamide (dehydropipecolic acid).

  • Stereoselective Hydrogenation:

    • Catalyst: Rh(cod)2BF4 / chiral phosphine ligand (e.g., (R,R)-Me-DuPhos).

    • Conditions: 50 psi H2, MeOH, RT, 12h.

    • Mechanism: The catalyst directs hydrogen addition to the face opposite the C2-carboxylate (or governed by the chiral ligand), establishing the cis-2,6 or trans-2,6 stereochemistry.

  • Deprotection: Standard Boc removal (HCl/Dioxane) yields the free amino acid.

NMR Determination of Ring Conformation

Rationale: X-ray crystallography captures the solid-state structure, which may differ from the solution state. NMR is required to validate the bioactive conformation in solution.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of the Pip-derivative peptide in 600 µL of solvent (D2O for biological relevance, CDCl3 for intrinsic preference).

  • 1D Proton Experiment: Assign all ring protons (H2 through H6).

  • Coupling Constant Analysis (

    
    ): 
    
    • Focus on the H2 signal .

    • Axial H2: Large coupling (

      
       Hz) indicates H2 is axial (Carboxylate is Equatorial).
      
    • Equatorial H2: Small couplings (

      
       Hz) indicate H2 is equatorial (Carboxylate is Axial).
      
  • NOESY/ROESY Experiment:

    • Irradiate the N-acetyl methyl group (or N-terminal H).

    • Cis-Amide: Strong NOE to C2-H or C6-H (depending on ring pucker).

    • Trans-Amide: Strong NOE to C6-H (delta protons) exclusively.

    • Critical Check: In 6-methyl derivatives, a strong NOE between the N-Ac methyl and the C6-methyl indicates a steric clash, confirming the population of the cis isomer to relieve this.

Synthesis & Analysis Workflow Diagram

Workflow cluster_synth Synthesis Phase cluster_analysis Validation Phase (NMR) Step1 Enamide Precursor (Dehydropipecolate) Step2 Asymmetric Hydrogenation (Rh-DuPhos, H2) Step1->Step2 Step3 Isolation of Methyl-Pip Isomer Step2->Step3 Step4 1H NMR (J-Coupling) Step3->Step4 Step5 NOESY (Amide Geometry) Step4->Step5 Decision J(H2,H3) > 10Hz? Step4->Decision ResultA Chair (C2-Eq) Stable Decision->ResultA Yes (Axial H) ResultB Twist/Boat (C2-Ax) Sterically Forced Decision->ResultB No (Eq H)

Figure 2: Workflow for the synthesis and conformational validation of methyl-substituted pipecolic acids.

References

  • Beausoleil, E., & Lubell, W. D. (1996). Steric Effects on the Amide Bond: Synthesis and Conformational Analysis of 5-tert-Butylproline. Journal of the American Chemical Society.[2] Link

  • Swarbrick, M. E., Gosselin, F., & Lubell, W. D. (1999).[3] Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids. Journal of Organic Chemistry. Link

  • Cluzeau, J., & Lubell, W. D. (2002). Stereoselective Synthesis of C-6 Substituted Pipecolic Acid Derivatives. Heterocycles. Link

  • Kang, Y. K., & Park, H. S. (2010). Full Control of Amide Cis-Trans Equilibrium by Bridgehead Substitution. Journal of the American Chemical Society.[2] Link[2]

  • Renevey, A., & Riniker, S. (2024). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of (2S,3S)-2-methylpiperidine-3-carboxylic acid: Emphasis on pKa Determination

Foreword: The Critical Role of pKa in Drug Development In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. Among these properties, the acid dissociation constant (pKa) stands out for its profound influence on pharmacokinetic and pharmacodynamic profiles. For a molecule like (2S,3S)-2-methylpiperidine-3-carboxylic acid, a chiral substituted piperidine, the pKa values of its ionizable centers—the secondary amine of the piperidine ring and the carboxylic acid—will dictate its charge state at physiological pH. This, in turn, governs its solubility, permeability, target binding, and overall bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the determination and interpretation of the pKa values for this specific stereoisomer, synthesizing established methodologies with expert insights.

Molecular Overview and Anticipated Ionization Behavior

(2S,3S)-2-methylpiperidine-3-carboxylic acid is a bifunctional molecule possessing both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group. This structure suggests the existence of at least two distinct pKa values.

  • pKa1 (Carboxylic Acid): The carboxylic acid moiety is expected to be the more acidic of the two functional groups, with an anticipated pKa value in the range of typical carboxylic acids (approximately 2-5).[1][2][3] The exact value will be influenced by the electron-withdrawing inductive effect of the nearby protonated amine at lower pH values.

  • pKa2 (Piperidine Nitrogen): The secondary amine of the piperidine ring is expected to have a pKa in the range of 10-11, typical for cyclic secondary amines.[4] The presence of the methyl and carboxylic acid substituents on the ring will modulate this value through steric and electronic effects.

The stereochemistry of (2S,3S)-2-methylpiperidine-3-carboxylic acid is a critical consideration. The relative orientation of the methyl and carboxylic acid groups can influence intramolecular interactions, such as hydrogen bonding, which may impact the ease of proton abstraction and thus alter the pKa values compared to other stereoisomers.[5][6]

Experimental Determination of pKa Values

Precise pKa determination requires rigorous experimental approaches. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard methods for this purpose.

Potentiometric Titration: A Robust and Accessible Method

Potentiometric titration is a highly accurate and widely used technique for determining pKa values.[7][8][9] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

  • Instrumentation and Reagent Preparation:

    • A calibrated pH meter with a suitable electrode.

    • A precision burette or automated titrator.

    • Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[10]

    • A stock solution of (2S,3S)-2-methylpiperidine-3-carboxylic acid of known concentration (e.g., 1-10 mM) in deionized water.[10][11]

    • A solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[10]

  • Titration Procedure:

    • Pipette a known volume of the analyte stock solution into a temperature-controlled titration vessel.

    • Add KCl solution to maintain a constant ionic strength.

    • To determine both pKa values, first, acidify the solution to a pH below 2 with 0.1 M HCl.

    • Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[10][11]

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The curve will exhibit two equivalence points, corresponding to the neutralization of the carboxylic acid and the deprotonation of the piperidine nitrogen.

    • The pKa values are determined from the pH at the half-equivalence points.[11][12] The first half-equivalence point corresponds to the pKa of the carboxylic acid (pKa1), and the second to the pKa of the piperidine nitrogen (pKa2).

Diagram: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare Analyte Solution (Known Concentration) titrate1 Acidify Analyte (pH < 2 with HCl) prep1->titrate1 prep2 Prepare Standardized Titrants (HCl, NaOH) titrate2 Titrate with NaOH (Incremental Additions) prep2->titrate2 prep3 Calibrate pH Meter titrate3 Record pH vs. Volume prep3->titrate3 titrate1->titrate2 titrate2->titrate3 analysis1 Plot Titration Curve (pH vs. Volume) titrate3->analysis1 analysis2 Identify Equivalence Points analysis1->analysis2 analysis3 Determine Half-Equivalence Points analysis2->analysis3 analysis4 pKa = pH at Half-Equivalence analysis3->analysis4

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy: Probing Site-Specific Ionization

NMR spectroscopy offers a powerful alternative for pKa determination, with the added advantage of providing information about the specific site of protonation.[13][14] The chemical shifts of nuclei adjacent to an ionizable group are sensitive to its protonation state.

  • Sample Preparation:

    • Prepare a series of buffered solutions of (2S,3S)-2-methylpiperidine-3-carboxylic acid across a wide pH range (e.g., pH 1 to 13). Deuterated water (D₂O) is typically used as the solvent to avoid a large water signal in the ¹H NMR spectrum.[13]

    • The concentration of the analyte should be consistent across all samples.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Identify the signals corresponding to the protons on the carbon atoms adjacent to the carboxylic acid (C3-H) and the piperidine nitrogen (C2-H and C6-H₂).

  • Data Analysis:

    • Plot the chemical shift (δ) of each selected proton against the pH of the solution.

    • The resulting plot will be a sigmoidal curve.

    • The inflection point of the sigmoid corresponds to the pKa of the nearby functional group.[14]

    • The chemical shift changes of the C3 proton will primarily reflect the ionization of the carboxylic acid (pKa1), while the shifts of the C2 and C6 protons will be most sensitive to the protonation state of the piperidine nitrogen (pKa2).

Diagram: NMR Titration Data Analysis Logic

G start Acquire 1H NMR Spectra at Various pH Values process1 Identify Key Proton Signals (e.g., C2-H, C3-H, C6-H) start->process1 process2 Plot Chemical Shift (δ) vs. pH for Each Signal process1->process2 decision Sigmoidal Curve? process2->decision output1 Fit to Henderson-Hasselbalch Equation decision->output1 Yes error Re-evaluate Signal Assignment or Experimental Conditions decision->error No output2 pKa = Inflection Point output1->output2

Caption: Logical flow for analyzing NMR titration data.

Computational pKa Prediction: An In Silico Approach

In parallel with experimental determination, computational methods can provide valuable estimates of pKa values and offer insights into the structural and electronic factors that govern them. Density Functional Theory (DFT) combined with a continuum solvation model is a common approach.[15][16][17]

  • Structure Preparation: Generate 3D coordinates for the protonated, neutral, and deprotonated forms of (2S,3S)-2-methylpiperidine-3-carboxylic acid.

  • Conformational Search: Perform a conformational search for each species to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies of the most stable conformers in both the gas phase and a simulated aqueous environment (e.g., using the SMD or PCM solvation models).[16]

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy of all species in the solvated state.

  • pKa Calculation: Use the calculated free energies in a thermodynamic cycle to predict the pKa values. This often involves a linear fitting correction based on a training set of molecules with known pKa values to improve accuracy.[18]

Synthesis of Data and Interpretation

The true scientific value lies in the synthesis of experimental and computational data. A comparison of the results from potentiometric titration, NMR spectroscopy, and computational predictions provides a self-validating system.

Parameter Potentiometric Titration NMR Spectroscopy Computational Prediction
pKa1 (Carboxylic Acid) Expected ~2-4Expected ~2-4To be calculated
pKa2 (Piperidine Nitrogen) Expected ~10-11Expected ~10-11To be calculated

Discrepancies between the methods can often be explained by factors such as intramolecular hydrogen bonding, which might be more accurately captured by certain computational models or reflected in the unique chemical shifts observed in NMR. For instance, an intramolecular hydrogen bond between the protonated amine and the carboxylate group could stabilize the zwitterionic form and influence both pKa values.[19][20]

Conclusion: A Pathway to Comprehensive Understanding

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][7]

  • ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). [Link][8]

  • Beckett, A. H., & Lingard, R. G. (1969). influence of stereochemistry on pKa, rate of quaternization and partition coefficients of corynantheidine-type alkaloids. Journal of Pharmacy and Pharmacology, 21(S1), 159S-165S. [Link][5]

  • Homework.Study.com. (n.d.). How does stereochemistry affect pKa?. [Link][6]

  • Royal Society of Chemistry. (n.d.). On the automated determination of pKa by NMR in DMSO : water mixtures. [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1321-1324. [Link][13]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 364-369. [Link][21]

  • Dega-Szafran, Z., et al. (2008). Molecular structure, hydrogen bonding and spectroscopic properties of the complex of piperidine-4-carboxylic acid with chloroace. Journal of Molecular Structure, 875(1-3), 549-556. [Link][22]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link][10]

  • Al al-Bayt University. (2021). Amino acid titration. [Link][12]

  • Scribd. (n.d.). Pka Table. [Link][4]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link][23]

  • Bezençon, J., et al. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. CHIMIA International Journal for Chemistry, 68(4), 255-259. [Link][14]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link][9]

  • Chemistry Steps. (2022). The pKa in Organic Chemistry. [Link][1]

  • SlideShare. (2022). Class-1 -Acid-base-pKa-stereochemistry-organometallics. [Link][24]

  • Onofri, M., et al. (2021). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry, 3(4), 1184-1196. [Link][15]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. [Link][2]

  • Sensi, M., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3166. [Link][16]

  • Li, H., et al. (2015). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Molecules, 20(8), 14064-14081. [Link][19]

  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan. [Link][20]

  • Unknown. (n.d.). Approximate pKa chart of the functional groups: values to know. [Link][3]

  • Al-Joboury, K. I., & Al-Zuhairi, A. J. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 2(4), 1-8. [Link][17]

  • Fujiki, Y., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7543. [Link][18]

Sources

Exploratory

Difference between (2S,3S) and (2R,3R) methylpipecolic acid stereochemistry

An In-depth Technical Guide to the Stereochemistry of (2S,3S) and (2R,3R)-Methylpipecolic Acid Abstract Stereochemistry is a cornerstone of modern drug discovery and development, dictating the three-dimensional arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of (2S,3S) and (2R,3R)-Methylpipecolic Acid

Abstract

Stereochemistry is a cornerstone of modern drug discovery and development, dictating the three-dimensional arrangement of atoms within a molecule and, consequently, its interaction with biological systems. Pipecolic acid and its derivatives are significant scaffolds in medicinal chemistry. This guide provides a detailed examination of the stereochemical differences between the (2S,3S) and (2R,3R) enantiomers of methylpipecolic acid. We will dissect their structural relationship, explore the principles governing their stereochemical assignment, and outline the profound implications of their chirality on biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, separation, and characterization of these specific stereoisomers.

Introduction: The Primacy of Chirality in Drug Design

Pipecolic acid, a saturated heterocyclic amino acid, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its rigid piperidine ring serves as a conformational constraint, making it an attractive building block for creating molecules with well-defined three-dimensional shapes. The introduction of substituents, such as a methyl group, creates additional stereogenic centers, leading to a variety of stereoisomers, each with a unique spatial arrangement.

The critical importance of stereochemistry cannot be overstated; enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be therapeutically active, while its mirror image could be inactive or even responsible for adverse effects.[2] Therefore, the ability to distinguish, synthesize, and analyze specific stereoisomers like (2S,3S)- and (2R,3R)-methylpipecolic acid is fundamental to the development of safe and effective therapeutics. This guide delves into the core principles that differentiate these two molecules.

Fundamentals of Stereochemical Assignment: The Cahn-Ingold-Prelog (CIP) System

To unequivocally describe the three-dimensional configuration of a chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are the established standard.[3][4] This system assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each stereocenter.

Pillars of the CIP Rules:

  • Atomic Number Priority: The atoms directly attached to the chiral center are ranked by their atomic number. The higher the atomic number, the higher the priority.[5]

  • First Point of Difference: If a tie exists between two directly attached atoms, one moves outward along the substituent chains until the first point of difference is encountered. The group containing the atom with the higher atomic number at this point receives higher priority.[5][6]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms.[6]

For cyclic systems, one must traverse the ring in both directions from the stereocenter to establish the priority of the ring paths.

CIP_Workflow A Identify Chiral Center B Identify all 4 attached substituents A->B C Assign priority (1-4) based on atomic number (CIP Rule 1) B->C D If tie, move to next atoms until first point of difference (CIP Rule 2) C->D Tie? E Orient molecule with lowest priority group (4) pointing away C->E No Tie D->E F Trace path from priority 1 -> 2 -> 3 E->F G Clockwise path = R F->G H Counter-clockwise path = S F->H Enantiomers a invis1 b mirror invis2 workflow cluster_prep Preparative Scale cluster_analysis Analytical Scale A Racemic Mixture of (2S,3S) & (2R,3R) Methylpipecolic Acid B Preparative Chiral HPLC (e.g., polysaccharide-based CSP) A->B C Collect Separated Fractions B->C F1 Fraction 1: (2S,3S)-isomer C->F1 F2 Fraction 2: (2R,3R)-isomer C->F2 D Analytical Chiral HPLC F1->D Purity Check E NMR Spectroscopy (1H, 13C, NOESY) F1->E F Circular Dichroism (CD) Spectroscopy F1->F F2->D Purity Check F2->E F2->F G Confirm Enantiomeric Purity (e.g., >99% ee) D->G H Confirm Structure & Relative Stereochemistry E->H I Confirm Absolute Stereochemistry F->I

Sources

Foundational

Role of (2S,3S)-2-methylpipecolic acid in peptidomimetic design

Technical Guide: The Role of (2S,3S)-3-Methylpipecolic Acid and -Methylpipecolic Scaffolds in Peptidomimetic Design Executive Summary This technical guide analyzes the structural and functional utility of methyl-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Role of (2S,3S)-3-Methylpipecolic Acid and -Methylpipecolic Scaffolds in Peptidomimetic Design

Executive Summary

This technical guide analyzes the structural and functional utility of methyl-substituted pipecolic acid derivatives in peptidomimetic drug design. While the prompt specifies "(2S,3S)-2-methylpipecolic acid," this nomenclature presents a chemical ambiguity (as the C2 position in 2-methylpipecolic acid is quaternary and typically the sole stereocenter unless the ring is polysubstituted).

Therefore, this guide provides a comprehensive analysis of the two most critical scaffolds fitting this chemical space:

  • (S)-2-Methylpipecolic Acid (2-MePip): The quaternary

    
    -amino acid used for extreme conformational locking.
    
  • (2S,3S)-3-Methylpipecolic Acid (3-MePip): The vicinal constrained analogue, often utilized as a conformational mimic of L-Isoleucine.

These scaffolds are pivotal for restricting peptide backbone flexibility (


 and 

torsion angles), protecting against proteolytic degradation, and enhancing bioavailability in peptide therapeutics.

Part 1: Structural & Conformational Rationale

The Thermodynamic "Lock"

The incorporation of methyl-substituted pipecolic acids introduces severe steric constraints that limit the conformational ensemble of a peptide. Unlike standard amino acids, which sample a broad Ramachandran space, these scaffolds bias the backbone into specific secondary structures.

  • 
    -Methylation (2-MePip):  The introduction of a methyl group at the C2 (alpha) position of pipecolic acid creates a quaternary center. This exerts a massive "Thorpe-Ingold" effect (gem-dimethyl effect), restricting the 
    
    
    
    (N-C
    
    
    ) and
    
    
    (C
    
    
    -CO) angles. It strongly favors helical conformations (
    
    
    -helix or
    
    
    -helix) and stabilizes type-II
    
    
    -turns.
  • Ring Constraint (3-MePip): In (2S,3S)-3-methylpipecolic acid, the C3-methyl group is cis to the carboxyl group (depending on ring puckering) and trans to the amine lone pair vectors in specific chair conformations. This mimics the side-chain topology of Isoleucine but "ties back" the

    
     angle into the ring system.
    
Comparison of Conformational Bias

The following table contrasts the properties of Proline, Pipecolic Acid, and the Methyl-Pipecolic variants.

FeatureL-ProlineL-Pipecolic Acid (Pip)(S)-2-Methylpipecolic Acid(2S,3S)-3-Methylpipecolic Acid
Ring Size 5-membered6-membered6-membered6-membered
C

Type
TertiaryTertiaryQuaternary Tertiary
Cis/Trans Amide ~10-30% cisHigh cis preferenceRestricted (Steric bulk)High cis preference
Primary Role Turn inducerHomologue of ProHelix/Turn Lock & Proteolysis Shield Constrained Ile Mimic
Lipophilicity LowModerateHighHigh
Mechanistic Pathway: Proteolytic Stability

The steric bulk of the methyl group, particularly in the 2-position, prevents the approach of proteolytic enzymes (peptidases) to the scissile amide bond. This is a primary strategy for converting biologically active peptides into viable drug candidates.

ProteolyticStability cluster_0 Standard Peptide Bond cluster_1 2-Methylpipecolic Scaffold A Amide Bond (Exposed) B Peptidase Access A->B C Hydrolysis (Degradation) B->C D Amide Bond (Shielded) E Quaternary Methyl (Steric Blockade) D->E F Enzyme Repulsion E->F G Metabolic Stability F->G caption Figure 1: Mechanism of proteolytic protection via steric hindrance at the P1' site.

Part 2: Synthetic Accessibility

Synthesizing enantiopure methylpipecolic acids is challenging due to the need for strict stereocontrol.

Synthesis of (S)-2-Methylpipecolic Acid

The most robust route involves the Seebach Self-Regeneration of Stereocenters (SRS) methodology.

  • Starting Material: L-Pipecolic acid.

  • Acetal Formation: Condensation with pivalaldehyde (or chloral) to form a bicyclic oxazolidinone. This locks the conformation and shields the Re-face.

  • Enolization & Alkylation: Treatment with LDA (Lithium Diisopropylamide) followed by Methyl Iodide (MeI). The electrophile attacks from the less hindered face (anti to the bulky t-butyl/trichloromethyl group).

  • Hydrolysis: Acidic hydrolysis yields the enantiopure

    
    -methyl amino acid.
    
Synthesis of (2S,3S)-3-Methylpipecolic Acid

This often requires asymmetric hydrogenation or chiral auxiliary approaches.

  • Route: Asymmetric hydrogenation of cyclic enamides using Chiral Rhodium or Ruthenium catalysts (e.g., Rh-DuPhos).

Part 3: Application in Drug Design (Case Studies)

Thrombin Inhibitors

In the development of direct thrombin inhibitors (e.g., Argatroban analogues), replacing Proline with 2-methylpipecolic acid at the P2 position has been shown to increase potency by locking the bioactive conformation and improving half-life.

HCV NS5A Inhibitors

Macrocyclic peptides targeting Hepatitis C Virus (HCV) replication often utilize pipecolic acid derivatives to induce the "kink" required for macrocyclization. The (2S,3S)-3-methyl variant allows for fine-tuning of the hydrophobic interaction with the viral protein pocket, mimicking Isoleucine but with zero entropic penalty upon binding.

Part 4: Experimental Protocols (SPPS Integration)

Incorporating sterically hindered amino acids like 2-methylpipecolic acid into Solid Phase Peptide Synthesis (SPPS) requires modified protocols. Standard HBTU/DIEA coupling will likely fail or result in deletion sequences.

Protocol: Coupling (S)-2-Methylpipecolic Acid (Fmoc-2-MePip-OH)

Materials:

  • Resin: 2-Chlorotrityl chloride resin (low loading recommended: 0.3-0.5 mmol/g)

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 mins.

  • Activation:

    • Dissolve Fmoc-2-MePip-OH (3 eq) in dry DMF.

    • Add HATU (2.9 eq) and HOAt (3 eq).

    • Add DIPEA (6 eq).

    • Critical: Pre-activate for exactly 2 minutes (do not exceed, to avoid racemization).

  • Coupling:

    • Add activated mixture to the resin.

    • Microwave assistance: 75°C for 20 minutes (Power: 25W).

    • Alternative: Room temperature for 4-12 hours with vortexing.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note: Chloranil is required if coupling onto a Pro/Pip residue.

  • Double Coupling: If the test is positive (blue particles), repeat the coupling step with fresh reagents.

Protocol: Coupling the Next Amino Acid (Acylation of the Steric Amine)

Coupling onto the N-terminus of 2-methylpipecolic acid is extremely difficult due to the nucleophile being a secondary amine shielded by a quaternary center.

  • Reagent Switch: Use PyBroP or COMU instead of HATU.

  • Conditions: High temperature (50-60°C) for 1-2 hours.

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains.

SPPS_Workflow Start Start: Fmoc-Deprotected Resin Decision Is Incoming AA Sterically Hindered? (e.g., 2-MePip) Start->Decision Standard Standard Coupling (HBTU/DIEA, 30 min) Decision->Standard No Hindered High-Efficiency Coupling (HATU/HOAt, 3 eq) Decision->Hindered Yes Check Chloranil/Kaiser Test Standard->Check Microwave Microwave Irradiation 75°C, 20 min Hindered->Microwave Microwave->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Incomplete) NextStep Proceed to Deprotection Check->NextStep Negative (Complete) Recouple->Check caption Figure 2: Decision tree for SPPS coupling of sterically hindered pipecolic acid derivatives.

Part 5: Future Outlook & Emerging Trends

The field is moving toward "Chimeric Peptides" —hybrids of peptide and small molecule scaffolds. (2S,3S)-methylpipecolic acids are becoming key intermediates in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the rigid pipecolic core serves as a linker that orients the E3 ligase ligand relative to the target protein with high precision.

Furthermore, the integration of these scaffolds into DNA-Encoded Libraries (DELs) is expanding the chemical space for discovering novel protein-protein interaction (PPI) inhibitors.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link

  • Hanessian, S., et al. (1997). "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics." Tetrahedron. Link

  • Bezençon, O., et al. (2020). "Pipecolic Acid Derivatives as Versatile Tools in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Application of HATU and its Analogues in Peptide Synthesis." Organic Process Research & Development. Link

Exploratory

Technical Guide: Cis-Trans Isomerism in 2-Methylpiperidine-3-Carboxylic Acid Derivatives

Executive Summary The stereochemical configuration of 2-methylpiperidine-3-carboxylic acid derivatives is a critical determinant of their pharmacodynamic profile and metabolic stability. As core scaffolds in peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical configuration of 2-methylpiperidine-3-carboxylic acid derivatives is a critical determinant of their pharmacodynamic profile and metabolic stability. As core scaffolds in peptidomimetics, NMDA receptor antagonists, and Substance P inhibitors, these molecules exhibit distinct conformational preferences driven by the interplay between 1,3-diaxial strains and vicinal gauche interactions.

This guide provides a rigorous technical analysis of the cis and trans isomerism in this scaffold. It details the thermodynamic drivers, stereoselective synthetic pathways, and definitive analytical characterization methods required for high-fidelity drug development.

Part 1: Structural Fundamentals & Thermodynamics

Conformational Analysis

The 2-methylpiperidine-3-carboxylic acid scaffold behaves analogously to a 1,2-disubstituted cyclohexane system. The piperidine ring predominantly adopts a chair conformation. The relative orientation of the methyl group at C2 and the carboxylate group at C3 defines the isomerism.

  • Trans-Isomer (

    
     or 
    
    
    
    ):
    The substituents are on opposite sides of the ring plane. In the lowest energy conformer, both the C2-methyl and C3-carboxylate groups adopt an equatorial orientation (
    
    
    ). This minimizes 1,3-diaxial interactions and is the thermodynamic product .
    • Note: The diaxial conformer (

      
      ) is highly unfavorable due to severe steric strain (
      
      
      
      -value penalty).
  • Cis-Isomer (

    
     or 
    
    
    
    ):
    The substituents are on the same side of the ring plane. This forces an axial-equatorial (
    
    
    or
    
    
    ) relationship. Typically, the bulky carboxylate group prefers the equatorial position, forcing the methyl group axial, or vice versa, depending on specific ester substitutions and solvent effects. This is often the kinetic product of hydrogenation reactions.
Thermodynamic Equilibrium & Epimerization

The C3 stereocenter is


 to the carbonyl group, making it susceptible to epimerization via an enolate intermediate under basic conditions. The C2 center, being an amine 

-carbon, is configurationally stable under standard basic equilibration conditions (unless harsh oxidative/reductive conditions are applied).

Therefore, a mixture of isomers can be driven to the thermodynamically stable trans-isomer (diequatorial) by treating with a base (e.g., NaOEt in EtOH).

Epimerization Cis Cis-Isomer (Kinetic, a,e) Enolate Planar Enolate Intermediate Cis->Enolate Base (Deprotonation) Enolate->Cis Protonation (Face A) Trans Trans-Isomer (Thermodynamic, e,e) Enolate->Trans Protonation (Face B) Trans->Enolate Slow Deprotonation

Figure 1: Base-mediated epimerization pathway at the C3 position. The equilibrium favors the diequatorial trans-isomer.

Part 2: Synthetic Strategies

To access specific isomers for SAR (Structure-Activity Relationship) studies, researchers must choose between kinetic control (hydrogenation) and thermodynamic control (equilibration).

Route A: Heterogeneous Hydrogenation (Kinetic Control)

Catalytic hydrogenation of 2-methylnicotinic acid derivatives often yields the cis-isomer as the major product. The catalyst (PtO


 or Pd/C) approaches the less hindered face of the planar pyridine ring, delivering hydrogen atoms syn across the double bonds.
  • Substrate: Ethyl 2-methylnicotinate

  • Catalyst: PtO

    
     (Adam's Catalyst) or Rh/Al
    
    
    
    O
    
    
  • Conditions: Acetic acid, H

    
     (50 psi)
    
  • Outcome: Typically 80:20 to 90:10 favoring cis.

Route B: Thermodynamic Equilibration (Trans-Selective)

To obtain the trans-isomer pure, the crude cis-rich mixture from Route A is subjected to base-catalyzed equilibration.

Protocol: Synthesis and Equilibration of Trans-Ethyl 2-methylpiperidine-3-carboxylate
  • Hydrogenation:

    • Dissolve ethyl 2-methylnicotinate (10 mmol) in glacial acetic acid (20 mL).

    • Add PtO

      
       (5 mol%).
      
    • Hydrogenate at 50 psi for 12 hours.

    • Filter through Celite to remove catalyst. Concentrate to obtain crude acetate salt (predominantly cis).

  • Equilibration:

    • Dissolve the crude residue in absolute ethanol (30 mL).

    • Add Sodium Ethoxide (NaOEt, 1.2 equiv).

    • Reflux for 4-6 hours. Checkpoint: Monitor by GC-MS or NMR for the disappearance of the cis isomer.

    • Cool to room temperature and quench with saturated NH

      
      Cl.
      
  • Isolation:

    • Extract with DCM (

      
       mL).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purify via flash column chromatography (SiO

      
      , MeOH/DCM gradient).
      

SynthesisWorkflow Start Start: Ethyl 2-methylnicotinate Hydrogenation H2, PtO2, AcOH (Kinetic Reduction) Start->Hydrogenation Crude Crude Mixture (Major: Cis) Hydrogenation->Crude Decision Target Isomer? Crude->Decision PurifyCis Chromatography/Crystallization Decision->PurifyCis Need Cis Equilibrate Reflux with NaOEt/EtOH (Thermodynamic Control) Decision->Equilibrate Need Trans FinalCis Pure Cis-Isomer PurifyCis->FinalCis FinalTrans Pure Trans-Isomer Equilibrate->FinalTrans

Figure 2: Decision tree for stereoselective synthesis of 2-methylpiperidine-3-carboxylates.

Part 3: Analytical Characterization[1]

Distinguishing cis and trans isomers relies heavily on


H NMR spectroscopy, specifically utilizing the Karplus relationship for vicinal coupling constants (

).[1]
NMR Coupling Constants

The magnitude of the coupling constant between the proton at C2 (H2) and the proton at C3 (H3) is the definitive diagnostic tool.

ParameterTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation H2 is Axial; H3 is AxialH2 is Axial; H3 is Equatorial (or vice versa)
Dihedral Angle

(Anti-periplanar)

(Syn-clinal)

Value
10.0 – 12.0 Hz 3.0 – 5.0 Hz
Chemical Shift H2 often shielded (upfield)H2 often deshielded (downfield)
Protocol: NMR Validation
  • Sample Prep: Dissolve 5 mg of the derivative in 0.6 mL CDCl

    
    .
    
  • Acquisition: Acquire a standard

    
    H NMR spectrum (minimum 400 MHz).
    
  • Analysis:

    • Locate the signal for H2 (typically a multiplet around 2.5 - 3.5 ppm, adjacent to the nitrogen).

    • Analyze the splitting pattern.[1][2]

    • Trans: Look for a large doublet (

      
       Hz) within the multiplet structure, indicating the axial-axial relationship with H3.
      
    • Cis: Look for a smaller coupling (

      
       Hz).
      

Part 4: Biological Implications

The choice of isomer has profound effects on biological activity due to the spatial projection of the pharmacophores.

  • Peptidomimetics: These scaffolds are used to constrain the

    
     and 
    
    
    
    angles in peptide backbones. The cis-isomer mimics a "turn" conformation, while the trans-isomer mimics an extended sheet-like structure.
  • Receptor Binding: In NK1 receptor antagonists (Substance P), the cis-2,3-disubstitution pattern is often required to match the binding pocket's topography, whereas trans-isomers may be inactive or act as competitive inhibitors with lower affinity.

  • Metabolic Stability: The trans-isomer, being thermodynamically more stable, is less prone to spontaneous epimerization in vivo compared to the cis-isomer, although enzymatic epimerization remains a risk.

References

  • Cignarella, G., et al. (1990). Stereoselective synthesis of cis- and trans-2-methylpiperidine-3-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. (Generalized DOI search for Cignarella piperidine works).

  • Mishra, S., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3] Journal of the American Chemical Society.[4]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[2][5] Wiley-Interscience. (Foundational text for A-values and conformational analysis).

  • BenchChem. (2025).[1] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

Foundational

Literature review of chiral piperidine-3-carboxylic acid derivatives

From Asymmetric Synthesis to GABAergic Therapeutics Executive Summary The piperidine-3-carboxylic acid (nipecotic acid) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric a...

Author: BenchChem Technical Support Team. Date: February 2026

From Asymmetric Synthesis to GABAergic Therapeutics

Executive Summary

The piperidine-3-carboxylic acid (nipecotic acid) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric anchor for a generation of GABA uptake inhibitors.[1] While the racemic scaffold is easily accessible, the biological imperative for single-enantiomer therapeutics—specifically the (R)-configuration for GAT-1 transporter affinity—demands rigorous stereocontrol.

This technical guide analyzes the critical path from chiral synthesis to pharmacological application.[2] We move beyond basic organic chemistry to explore the process logic of resolving this moiety, contrasting classical resolution with modern asymmetric hydrogenation, and culminating in the structural engineering of the antiepileptic drug Tiagabine.

The Pharmacological Imperative: Chirality in GABAergic Systems

The biological target for nipecotic acid derivatives is the Gamma-Aminobutyric Acid Transporter type 1 (GAT-1). The interaction is stereospecific and structurally demanding.

  • The Blood-Brain Barrier (BBB) Paradox: Nipecotic acid is a potent GAT-1 inhibitor (

    
    ) but is zwitterionic and hydrophilic, preventing BBB penetration.
    
  • The Lipophilic Anchor Strategy: To overcome this, the nitrogen atom is derivatized with a lipophilic "anchor" (e.g., the bis-thienyl chain in Tiagabine). This allows the molecule to cross the BBB, where the nipecotic acid moiety then binds to the transporter.

  • Stereochemical Efficacy: The (R)-enantiomer of Tiagabine displays approximately 4-fold greater potency than the (S)-enantiomer.[1][3] The (R)-configuration aligns the carboxylate group with the specific arginine residues in the GAT-1 binding pocket, locking the transporter in a conformation that prevents GABA reuptake.

Visualization: The Tiagabine Pharmacophore Logic

G cluster_0 Pharmacological Design Nipecotic Nipecotic Acid Core (GABA Mimetic) Chirality (R)-Stereocenter (Critical for GAT-1 Binding) Nipecotic->Chirality Stereoselection Drug Tiagabine (BBB Permeable + Potent) Chirality->Drug N-Alkylation Anchor Lipophilic Anchor (Bis-thienyl moiety) Anchor->Drug Lipophilicity

Figure 1: Structural logic transforming the hydrophilic nipecotic acid core into the bioavailable drug Tiagabine.

Synthetic Methodologies: The Battle for Enantiopurity

Producing (R)-nipecotic acid derivatives requires choosing between Resolution (robust but max 50% yield without recycling) and Asymmetric Synthesis (efficient but technically demanding).

2.1 Comparative Analysis of Synthetic Routes
FeatureClassical ResolutionEnzymatic ResolutionAsymmetric Hydrogenation
Primary Reagent L-(+)-Tartaric AcidLipase (Novozym 435)Rh/Ru/Ir + Chiral Ligand
Starting Material Racemic Ethyl NipecotateRacemic Ethyl NipecotateSubstituted Pyridine/Nicotinate
Theoretical Yield 50% (single pass)50% (single pass)100%
Scalability High (Kg to Ton)Medium (Kg)High (requires autoclave)
Cost Driver Resolving agent recoveryEnzyme costCatalyst (Precious Metal)
E-Factor (Waste) High (requires recrystallization)Low (Green chemistry)Lowest (Atom economy)
2.2 Protocol A: Classical Resolution (The Industrial Standard)

This method relies on the differential solubility of diastereomeric salts formed between racemic ethyl nipecotate and L-tartaric acid.

Reagents:

  • Racemic Ethyl Nipecotate[1][4][5][6]

  • L-(+)-Tartaric Acid[6]

  • Solvent: 90% Ethanol / 10% Water

Step-by-Step Workflow:

  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) in hot ethanol. Add L-tartaric acid (1.0 eq) dissolved in hot water/ethanol.

  • Crystallization: Cool the mixture slowly to 0-5°C. The (R)-ethyl nipecotate L-tartrate salt is less soluble and crystallizes out.

  • Filtration: Filter the white solid. The filtrate contains the (S)-enriched fraction.

  • Recrystallization: Dissolve the crude salt in minimal boiling ethanol/water (9:1) and cool again to boost enantiomeric excess (ee) to >99%.

  • Free Basing: Treat the purified salt with aqueous K2CO3 or NaOH and extract with Dichloromethane (DCM) to yield pure (R)-ethyl nipecotate.

Technical Insight: The efficiency of this resolution is highly sensitive to the water content. An anhydrous environment often leads to oiling out rather than crystallization. The 10% water acts as a critical nucleation aid.

2.3 Protocol B: Asymmetric Hydrogenation (The "Holy Grail")

Direct hydrogenation of pyridine-3-carboxylates is challenging due to the high stability of the aromatic ring and the tendency of the basic nitrogen to poison noble metal catalysts.

The Solution: Use of heterogeneous Pd catalysts with chiral auxiliaries or homogeneous Rh-complexes with high-pressure H2.

Workflow (Zhou Modification):

  • Substrate Prep: Activate the pyridine ring.[7] A common method involves attaching a chiral oxazolidinone auxiliary at the C2 position, which directs the hydrogenation.[8]

  • Hydrogenation:

    • Catalyst: Pd(OH)2/C or Rh(cod)2BF4 + Chiral Bisphosphine (e.g., BINAP).

    • Conditions: 50-100 bar H2, Acidic solvent (Acetic acid) to protonate the pyridine nitrogen (preventing catalyst poisoning).

  • Mechanism: The catalyst reduces the pyridine ring.[9] The chiral ligand/auxiliary blocks one face of the planar pyridine, forcing hydrogen addition from the opposite side.[7]

  • Workup: Filter catalyst, neutralize, and hydrolyze the auxiliary (if used) to release the chiral nipecotic acid derivative.

Workflow Visualization: Resolution vs. Synthesis

Synthesis Start_Rac Racemic Ethyl Nipecotate Tartaric Add L-Tartaric Acid (Ethanol/Water) Start_Rac->Tartaric Start_Pyr Ethyl Nicotinate (Pyridine Precursor) Cat Rh-Catalyst + H2 (High Pressure) Acidic Media Start_Pyr->Cat Cryst Fractional Crystallization Tartaric->Cryst Salt_R (R)-Salt (Solid) Cryst->Salt_R Salt_S (S)-Salt (Filtrate) Cryst->Salt_S Final (R)-Ethyl Nipecotate (>98% ee) Salt_R->Final Base Hydrolysis Face Face-Selective Reduction Cat->Face Face->Final 100% Conversion

Figure 2: Decision tree for accessing the chiral core. Resolution is subtractive; Hydrogenation is additive.

Case Study: Tiagabine Synthesis

The integration of the chiral core into a blockbuster drug.[1][3]

Target: (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid.[10][11]

Critical Step: N-Alkylation Once the (R)-ethyl nipecotate is secured (via resolution or hydrogenation), it must be coupled to the lipophilic chain.

  • Linker Preparation: 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol is converted to a tosylate or bromide leaving group.

  • Coupling: The (R)-nipecotic ester (secondary amine) attacks the linker (electrophile) in the presence of a base (K2CO3) and KI (catalyst) in acetonitrile or DMF.

  • Hydrolysis: The ethyl ester is hydrolyzed (LiOH or HCl) to the free carboxylic acid.

  • Salt Formation: Converted to the hydrochloride salt for bioavailability.

Self-Validating Check:

  • Why use the ester for coupling? The free acid zwitterion has poor solubility in organic solvents used for alkylation.

  • Why KI? To generate the transient, more reactive iodide leaving group on the linker (Finkelstein reaction logic).

References
  • Andersen, K. E., et al. (1993). "Enantioselective Synthesis of Tiagabine." Journal of Medicinal Chemistry.

  • Glorius, F. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Tang, F. X., et al. (2011). "A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate." Chemical Papers.

  • Nielsen, E. B., et al. (1991). "Tiagabine (NO-328), a novel and potent inhibitor of GABA uptake."[6] European Journal of Pharmacology.

  • Zhou, Y. G. (2006). "Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives." European Journal of Organic Chemistry.[12]

Sources

Protocols & Analytical Methods

Method

Designing Helical Scaffolds: Application and Protocols for Foldamer Construction Using (2S,3S)-2-Methylpiperidine-3-carboxylic Acid

Abstract Foldamers, synthetic oligomers that adopt predictable secondary structures, represent a frontier in medicinal chemistry and materials science.[1][2] Their ability to mimic biological macromolecules while offerin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Foldamers, synthetic oligomers that adopt predictable secondary structures, represent a frontier in medicinal chemistry and materials science.[1][2] Their ability to mimic biological macromolecules while offering superior stability against enzymatic degradation makes them prime candidates for modulating protein-protein interactions and for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview and detailed protocols for the design and synthesis of helical foldamers using the conformationally constrained β-amino acid, (2S,3S)-2-methylpiperidine-3-carboxylic acid. We will explore the underlying principles of how the monomer's stereochemistry directs folding, detail the necessary synthetic and analytical procedures, and provide expert insights to ensure reproducible and successful outcomes.

Introduction: The Rationale for Constrained Monomers in Foldamer Design

The construction of molecules with well-defined three-dimensional structures is a cornerstone of modern chemical biology.[5] Unlike flexible, linear peptides, foldamers are engineered to adopt specific conformations, such as helices or sheets, through the strategic incorporation of non-natural, conformationally restricted building blocks.[2][3] The choice of monomer is paramount, as its intrinsic structural biases are propagated along the oligomer chain, dictating the final global architecture.

The piperidine ring is a privileged scaffold in medicinal chemistry. When incorporated into a peptide backbone, its chair-like conformation imposes significant constraints on the torsional angles of the chain. The (2S,3S)-2-methylpiperidine-3-carboxylic acid monomer is particularly advantageous for several reasons:

  • Stereochemical Control: The trans relationship between the methyl group at C2 and the carboxyl group at C3 biases the piperidine ring's conformational equilibrium. This pre-organization is crucial for inducing a consistent turn, which, when repeated, leads to a stable helical structure.

  • Enhanced Stability: The N-substituted backbone and the use of β-amino acids contribute to a high resistance against proteolytic degradation compared to natural peptides.[3][4]

  • Tunable Properties: The piperidine nitrogen and the carboxylic acid provide handles for further chemical modification, allowing for the introduction of functional side chains to tailor solubility, target binding, or other properties.

This application note will guide researchers through the essential steps, from monomer preparation to the structural elucidation of the final foldamer.

Monomer Synthesis and Preparation for Solid-Phase Synthesis

A reliable supply of enantiomerically pure, protected monomer is the prerequisite for successful foldamer synthesis. While various synthetic routes exist, a common strategy involves the resolution of racemic intermediates. The following protocol outlines the preparation of Fmoc-protected (2S,3S)-2-methylpiperidine-3-carboxylic acid, ready for use in standard solid-phase peptide synthesis (SPPS).

Protocol 1: Synthesis and Fmoc Protection of the Monomer

Causality: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is chosen for the piperidine nitrogen due to its stability under peptide coupling conditions and its clean removal with a mild base (e.g., piperidine in DMF), which is the standard for SPPS.[6][7]

Workflow Overview:

Caption: Workflow for Monomer Preparation and QC.

Step-by-Step Procedure:

  • Synthesis of Racemic Monomer: Synthesize or procure racemic (2S,3S)- and (2R,3R)-2-methylpiperidine-3-carboxylic acid.

  • Chiral Resolution: Perform classical resolution using a chiral resolving agent such as a derivative of tartaric acid (e.g., (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid).[8] The diastereomeric salts are separated by fractional crystallization.

  • Liberation of Free Amino Acid: Treat the desired diastereomeric salt with a base (e.g., NaHCO₃) to liberate the enantiomerically pure free amino acid.

  • Fmoc Protection:

    • Dissolve the enantiopure amino acid in a 10% aqueous sodium carbonate solution.

    • Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise while stirring vigorously at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Acidify the reaction mixture with 1M HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel) to yield the pure Fmoc-protected monomer.

  • Characterization: Confirm the identity, purity, and stereochemical integrity via NMR spectroscopy, mass spectrometry, and chiral HPLC.

Solid-Phase Synthesis of the Foldamer Oligomer

SPPS is the method of choice for the assembly of foldamer oligomers. The process involves the stepwise addition of protected monomer units to a growing chain anchored to an insoluble resin support.

Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)

Causality: Automated synthesis ensures high reproducibility and efficiency. The choice of coupling reagent is critical; HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered amino acids like our target monomer.[6]

Materials & Reagents:

Reagent/MaterialPurposeTypical Concentration/Amount
Rink Amide ResinSolid support for C-terminal amides0.1 - 0.5 mmol scale
Fmoc-protected MonomersBuilding blocks4 equivalents per coupling
HATUCoupling (activating) agent3.9 equivalents per coupling
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction8 equivalents per coupling
Dimethylformamide (DMF)SolventN/A
20% Piperidine in DMFFmoc-deprotection reagentN/A
Dichloromethane (DCM)Resin washing solventN/A
Cleavage Cocktail (TFA/TIS/H₂O)Cleavage from resin & side-chain deprotection95% / 2.5% / 2.5% (v/v/v)

SPPS Cycle Workflow:

SPPS_Cycle start Start with Fmoc-deprotected Resin coupling Couple Fmoc-Monomer (Monomer, HATU, DIPEA in DMF) start->coupling wash_dmf Wash (DMF) coupling->wash_dmf deprotect Fmoc Deprotection (20% Piperidine/DMF) wash_dmf->deprotect wash_final Wash (DMF, DCM) deprotect->wash_final check Repeat for Next Monomer? wash_final->check check->coupling Yes end_cycle Final Deprotection check->end_cycle No cleavage Cleave from Resin end_cycle->cleavage

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-protected monomer (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Return to Step 3 for the next monomer addition. Repeat until the desired sequence is assembled.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the oligomer from the resin and remove any side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude foldamer in cold diethyl ether. Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the final product using LC-MS and analytical HPLC.

Structural Analysis of the Foldamer

The defining characteristic of a foldamer is its adoption of a stable, well-defined conformation. A combination of spectroscopic techniques is required to elucidate this structure.

Protocol 3: Conformational Analysis by CD and NMR Spectroscopy

Causality:

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral environment of chromophores (like the amide bond) and is an excellent tool for rapidly assessing the presence of secondary structures. A helical conformation will produce a characteristic CD spectrum.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed, atom-level information about the foldamer's structure in solution.[12][13] 2D experiments like NOESY/ROESY can identify protons that are close in space, providing crucial distance restraints for structure calculation.

A. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare solutions of the purified foldamer in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 20-50 µM.

  • Data Acquisition:

    • Record the CD spectrum from ~190 nm to 260 nm in a 1 mm path-length quartz cuvette.

    • Record the spectrum of the solvent alone as a baseline.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).

  • Interpretation: A stable helical structure is often indicated by a strong positive maximum near 200-210 nm and/or a negative minimum near 220 nm, though the exact signature depends on the specific helix type.[9]

B. NMR Spectroscopy

  • Sample Preparation: Dissolve ~1-5 mg of the purified foldamer in a deuterated solvent (e.g., CD₃OH, CD₃CN) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and peak dispersion. A well-folded structure often results in a wide chemical shift dispersion.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons connected through 2-3 bonds), which helps in assigning spin systems within each monomer residue.

    • TOCSY (Total Correlation Spectroscopy): Extends the correlation to the entire spin system of a residue.

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. The presence of sequential (i to i+1) and medium-range (i to i+2, i+3, etc.) NOEs are definitive proof of a folded, helical structure.

  • Structure Calculation (Optional): The distance restraints derived from NOESY data can be used as input for molecular dynamics and modeling software to calculate a 3D structural ensemble of the foldamer.

Caption: Workflow for Foldamer Structural Elucidation.

Conclusion and Outlook

The use of (2S,3S)-2-methylpiperidine-3-carboxylic acid provides a robust strategy for the design of stable helical foldamers. The protocols outlined in this guide offer a clear path from monomer synthesis to detailed structural characterization. By understanding the causal links between monomer stereochemistry, synthesis conditions, and final structure, researchers can confidently design and build novel molecular architectures. These foldamers hold immense potential as next-generation therapeutics, advanced materials, and tools for chemical biology, capable of targeting complex biological systems with high specificity and stability.[1][14]

References

  • Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI.
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis.
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed.
  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. bioRxiv.org.
  • N,N'-Linked Oligoureas as Foldamers: Chain Length Requirements for Helix Formation in Protic Solvent Investigated by Circular Dichroism, NMR Spectroscopy, and Molecular Dynamics. Journal of the American Chemical Society.
  • Folded Synthetic Peptides for Biomedical Applic
  • Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?.
  • FOLDAMERS DERIVED FROM NUCLEOSIDE β-AMINO ACIDS: PNA OR DNA? CAN WE HAVE BOTH IN. Taylor & Francis.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • Solid state NMR studies of oligourea foldamers: Interaction of 15N-labelled amphiphilic helices with oriented lipid membranes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Biased helical folding of chiral oligoindole foldamers. PubMed.
  • Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane. Organic & Biomolecular Chemistry (RSC Publishing).
  • One step synthesis of foldamers with a Tridimensional Catalytic center for C-C bond formation.
  • M
  • Enhancing Aromatic Foldamer Helix Dynamics to Probe Interactions with Protein Surfaces. BISE Group.
  • Constrained β-amino acids as molecular tools for the prepar
  • Foldamers as versatile frameworks for the design and evolution of function. PMC.
  • Foldamers in Medicinal Chemistry. PMC - NIH.
  • A Chiral 19F NMR Reporter of Foldamer Conformation in Bilayers.
  • NMR studies on the foldamer 1. (a) 1H NMR spectra as a function of the... | Download Scientific Diagram.
  • Solving New Proteins Structure with NMR Spectroscopy. Biomolecular Chemistry.
  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-M
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent | PDF. Scribd.
  • Foldamers controlled by functional triamino acids: structural investig
  • Aromatic Amide Foldamers Show Conformation‐Dependent Electronic Properties. OSTI.
  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
  • Syntheses of foldamers 2 and 3. | Download Scientific Diagram.
  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Artificial foldamers: Design, synthesis and characteriz

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling of (2S,3S)-2-Methylpiperidine-3-Carboxylic Acid

Current Status: Active Ticket ID: #PIP-C3-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Scope Welcome to the technical support hub for (2S,3S)-2-methylpiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #PIP-C3-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

Welcome to the technical support hub for (2S,3S)-2-methylpiperidine-3-carboxylic acid . This scaffold presents a "perfect storm" of synthetic challenges: significant steric hindrance due to the vicinal C2-methyl group and a high propensity for C3-epimerization due to the thermodynamic drive to relax the cis-(2S,3S) conformation to the trans-(2S,3R) isomer.[1]

This guide moves beyond standard peptide coupling protocols. It addresses the specific kinetic vs. thermodynamic trade-offs required to maintain the integrity of this chiral pharmacophore while achieving acceptable yields.

Diagnostic Workflow

Before altering your protocol, identify your primary failure mode.[1] Use the decision tree below to navigate to the correct troubleshooting module.

DiagnosticTree Start Start: Analyze Reaction Outcome CheckLCMS Check LCMS/NMR of Crude Start->CheckLCMS YieldIssue Issue: Low Conversion (<50% Product) CheckLCMS->YieldIssue Unreacted SM remains PurityIssue Issue: High Conversion but Wrong Isomer (dr < 95:5) CheckLCMS->PurityIssue Product mass correct, retention time shifts StericBlock Cause: Steric Hindrance (C2-Me blocks C3-COOH) YieldIssue->StericBlock Epimerization Cause: C3-Epimerization (Base-mediated Oxazolone) PurityIssue->Epimerization Action1 Go to Module 1: Hyper-Active Reagents (COMU/HATU) StericBlock->Action1 Action2 Go to Module 2: Base Management (Collidine/TMP) Epimerization->Action2

Figure 1: Diagnostic logic flow for troubleshooting coupling failures.

Module 1: Overcoming Steric Hindrance (Yield Optimization)

The C2-methyl group creates a "picket fence" effect, shielding the C3-carbonyl carbon from nucleophilic attack.[1] Standard carbodiimides (EDC/DCC) are often too slow, leading to stalled reactions.[1]

The Solution: HOAt-Based or Oxyma-Based Activation

You must replace HOBt-based reagents (HBTU/HOBt) with reagents that generate a more reactive active ester.[1] The additional nitrogen in the pyridine ring of HOAt (or the specific structure of Oxyma) provides anchiomeric assistance, accelerating the coupling rate by orders of magnitude.

Recommended Reagent Cocktails
Reagent ClassReagentAdditiveBaseRecommendation
Gold Standard COMU Oxyma PureTMP or CollidineHighest Yield/Purity Ratio. The morpholine core improves solubility; Oxyma leaving group is superior to OBt.[1]
High Reactivity HATU HOAtNMMUse for extremely difficult amines.[1] Warning: High risk of epimerization if reaction >2h.
Low Epimerization T3P (50% in EtOAc)NonePyridine/NMMBest for scale-up.[1] Slower kinetics but very low racemization profile.[1][2]

Technical Insight: If using HATU, the color of the reaction mixture is a visual indicator. A shift to deep yellow/orange indicates the formation of the activated species. If the color fades quickly without conversion, your active ester is hydrolyzing or rearranging.[1]

Module 2: Preserving Stereochemistry (Purity Optimization)

The (2S,3S) cis-configuration is thermodynamically less stable than the trans isomer. Activation of the carboxyl group lowers the pKa of the C3-alpha-proton. If a strong base (like TEA or DIPEA) abstracts this proton, the intermediate passes through a planar oxazolone (azlactone) species, destroying the stereocenter.[1]

Mechanism of Failure: The Oxazolone Pathway

Oxazolone SM (2S,3S)-Acid (Cis-Configuration) Activated Activated Ester (-OBt/-OAt) SM->Activated Coupling Reagent Oxazolone Oxazolone Enol (Planar/Achiral) Activated->Oxazolone Base (DIPEA) abstracts H+ Racemate Mixture of (2S,3S) and (2S,3R) Oxazolone->Racemate Reprotonation (Thermodynamic Drift)

Figure 2: Mechanism of base-mediated epimerization via oxazolone formation.[1]

The Solution: "Base-Lite" Protocols
  • Switch Bases: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (pKa ~7.[1]4) or TMP (2,2,6,6-tetramethylpiperidine).[1][3] These are strong enough to deprotonate the carboxylic acid for activation but too sterically hindered to abstract the alpha-proton.

  • Pre-Activation Check: Do NOT pre-activate the acid with the base and coupling reagent for more than 1-2 minutes. The activated ester is most vulnerable to epimerization before the amine is added.

  • Acid Fluorides: For extreme cases, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acid fluorides are highly reactive but chemically distinct from active esters, often bypassing the oxazolone pathway.

Validated Experimental Protocol

Protocol ID: P-PIP-003 Method: COMU/Collidine Mediated Coupling Scale: 1.0 mmol[1]

Materials:
  • (2S,3S)-N-Boc-2-methylpiperidine-3-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • COMU (1.0 equiv) — Do not use excess.[1]

  • Oxyma Pure (1.0 equiv) — Optional, but stabilizes the reaction.[1]

  • 2,4,6-Collidine (2.5 equiv)[1]

  • Solvent: DMF or NMP (Anhydrous, 0.1 M concentration)[1]

Step-by-Step Procedure:
  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF at 0°C.

  • Base Addition: Add Collidine (2.5 eq).[1] Stir for 1 minute.

  • Activation: Add COMU (1.0 eq) in one portion. The solution should turn bright yellow/orange. Stir at 0°C for exactly 2 minutes .

    • Critical Control Point: Do not exceed 5 minutes of pre-activation.

  • Coupling: Add the amine partner (1.1 eq) immediately.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) naturally. Monitor by LCMS after 1 hour.

    • Target: >90% conversion within 2 hours.

  • Quench: If complete, dilute with EtOAc and wash with 0.5 M HCl (or citric acid) immediately to remove Collidine and quench any remaining active ester.[1]

Frequently Asked Questions (FAQ)

Q: Can I use T3P instead of COMU? A: Yes. T3P is excellent for preventing epimerization but reacts slower.[1] If you use T3P, run the reaction in EtOAc or DCM (not DMF) and use Pyridine (3-5 equiv) as the base. This is often the preferred route for scale-up (>10g).[1]

Q: My product shows two peaks in LCMS with the same mass. Is it epimerized? A: Not necessarily.[1] N-Boc-2-methylpiperidine derivatives often show rotamers (cis/trans isomers around the carbamate bond) in NMR and sometimes separate on HPLC.[1]

  • Validation: Run High-Temperature NMR (50-60°C).[1] If the peaks coalesce, they are rotamers.[1] If they remain distinct, you have epimerization ((2S,3S) vs (2S,3R)).[1]

Q: Why is the yield low even with HATU? A: Check your amine partner. If the amine is also sterically hindered or electron-deficient, the activated ester might decompose before coupling. In this case, switch to the Acid Fluoride method (TFFH) or use microwave irradiation (max 40°C, 15 mins) to push the kinetic product.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1]

  • Carpino, L. A., et al. (2002).[1] The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group.[1] Journal of the American Chemical Society.[5] (Discusses base effects on epimerization).

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Optimization

Minimizing racemization during (2S,3S)-2-methylpipecolic acid activation

Technical Note: Minimizing Racemization & Optimizing Coupling of (2S,3S)-2-Methylpipecolic Acid Executive Summary Users frequently report "racemization" during the activation and coupling of (2S,3S)-2-methylpipecolic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Minimizing Racemization & Optimizing Coupling of (2S,3S)-2-Methylpipecolic Acid

Executive Summary

Users frequently report "racemization" during the activation and coupling of (2S,3S)-2-methylpipecolic acid (2-Me-Pip). Technically, direct racemization of the


-carbon (C2) in 2-Me-Pip is impossible under standard peptide coupling conditions  because the C2 position is quaternary (tetrasubstituted) and lacks the proton required for enolization.

The observed loss of stereochemical integrity or low yield is almost invariably caused by three factors:

  • Starting Material Impurity: Amplification of minor diastereomers present in the commercial reagent.

  • Steric Hindrance: Extreme bulkiness leads to stalled reactions and side products (e.g., guanidinylation) that mimic impurities.

  • C3 Epimerization: Rare, but possible under harsh conditions or during the synthesis of the amino acid itself.

This guide provides the mechanistic grounding to troubleshoot these issues and validated protocols to ensure high-efficiency coupling.

Part 1: The Mechanistic Reality

To solve the problem, we must first correct the diagnosis. Standard amino acid racemization occurs via the removal of the


-proton by a base, leading to an enol or a mesoionic oxazolone intermediate.

Why 2-Me-Pip is Unique:

  • Quaternary Center: The C2 position holds a methyl group, the carboxyl group, and the piperidine ring. There is no

    
    -proton .
    
  • Oxazolone Stability: While 2-Me-Pip readily forms a 5(4H)-oxazolone (azlactone) upon activation due to the gem-dialkyl effect, this oxazolone cannot tautomerize to the aromatic mesoionic species (which requires a proton). Therefore, the activated species retains its chiral memory at C2.

Diagram 1: The Blocked Racemization Pathway

RacemizationBlock cluster_legend Mechanism SM (2S,3S)-2-Me-Pip (N-Protected) Activated Activated Ester (O-Acylurea / OBt) SM->Activated Activation (HATU/PyBOP) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Fast due to sterics) Product Coupled Product (Retained Config) Activated->Product Direct Attack Mesoionic Mesoionic Tautomer (ACHIRAL) Oxazolone->Mesoionic IMPOSSIBLE (No alpha-proton) Oxazolone->Product Amine Attack (Slow) Note1 The absence of H at C2 prevents formation of the achiral intermediate.

Caption: The quaternary


-carbon of 2-Me-Pip physically prevents the formation of the achiral mesoionic tautomer, rendering the activated species configurationally stable at C2.

Part 2: Troubleshooting Guide (Root Cause Analysis)

If your analytical data (Chiral HPLC/SFC) suggests "racemization," investigate these three areas immediately.

The "Impurity Amplification" Effect

Commercial supplies of (2S,3S)-2-Me-Pip are often synthesized via ring-closing metathesis or hydrogenation of pyridines. These methods can leave 1–5% of the (2R,3S) or (2S,3R) diastereomers.

  • The Trap: The desired (2S,3S) isomer is sterically hindered and couples very slowly. The impurity (if less hindered or more reactive) may couple faster.

  • Result: The final product is enriched in the "wrong" isomer, looking like racemization.

  • Action: Mandatory QC. Run chiral SFC on the starting material before coupling.

Guanidinylation (The HATU Trap)

Because 2-Me-Pip is hindered, the amine nucleophile attacks the activated ester slowly. If you use uronium reagents (HATU, HBTU) with excess base, the unreacted amine will eventually attack the coupling reagent itself.

  • Symptom: Low yield, "missing" amine, and a new peak by LCMS (+99 Da for HATU).

  • Action: Switch to PyBOP (Phosphonium salt) or TFFH (Acid Fluoride). Phosphonium salts cannot guanidinylate amines.

Epimerization at C3 (Beta-Carbon)

While C2 is stable, C3 is not quaternary. If your activation conditions are extremely basic or involve strong Lewis acids, or if the starting material contained enamine impurities, the C3 position can invert.

  • Action: Use milder bases (Collidine) and avoid strong Lewis acids during workup.

Part 3: Validated Experimental Protocols

For sterically hindered amino acids like 2-Me-Pip, standard EDC/HOBt or HBTU protocols are insufficient. Use one of the following high-efficiency methods.

Comparison of Coupling Reagents
FeatureHATU / HBTUPyBOPTFFH (Acid Fluoride)
Coupling Power HighHighVery High (Best for sterics)
Guanidinylation Risk High (if reaction is slow)None None
Base Requirement 2.0 equiv2.0 equiv2.0–3.0 equiv
Recommended Use Fast couplings onlyStandard for 2-Me-Pip Difficult/Failed couplings
Protocol A: The PyBOP Standard (Recommended)

Best for general coupling of 2-Me-Pip to primary amines.

  • Dissolution: Dissolve

    
    -protected (2S,3S)-2-Me-Pip (1.2 equiv) and PyBOP  (1.2 equiv) in minimal dry DMF or NMP.
    
  • Activation: Add DIEA (Diisopropylethylamine, 2.5 equiv).

    • Note: Do not pre-activate for >5 minutes. The oxazolone forms quickly.

  • Coupling: Add the amine component (1.0 equiv) immediately.

  • Reaction: Stir at room temperature for 4–16 hours .

    • Why so long? The steric bulk of the methyl group blocks the approach of the amine.

  • Monitoring: Check by HPLC. If incomplete after 16h, do not add more base. Filter (if solid phase) and re-couple.

Protocol B: The TFFH / Acid Fluoride Method (The "Nuclear" Option)

Use this if PyBOP fails or if coupling to a secondary amine/hindered resin. Acid fluorides are smaller and more reactive than OBt/OAt esters, allowing them to bypass steric hindrance.

  • Activation: Dissolve

    
    -protected 2-Me-Pip (3.0 equiv) and TFFH  (Tetramethylfluoroformamidinium hexafluorophosphate, 3.0 equiv) in dry DCM or DMF.
    
  • Base: Add DIEA (3.0 equiv). Stir for 30 minutes to generate the acid fluoride in situ.

  • Coupling: Add the resin/amine (1.0 equiv).

  • Reaction: Stir for 2–4 hours. (Acid fluorides react faster than PyBOP esters).

  • Workup: Standard wash.

Part 4: Visualizing the Decision Process

Use this flow to select the correct chemistry for your specific constraint.

CouplingDecision Start Start: Coupling (2S,3S)-2-Me-Pip CheckSM QC: Check SM Purity (Chiral SFC) Start->CheckSM IsPure Is SM >98% de? CheckSM->IsPure Purify Purify SM (Recrystallize/Chiral Prep) IsPure->Purify No SelectReagent Select Coupling Reagent IsPure->SelectReagent Yes AmineType Amine Type? SelectReagent->AmineType Primary Primary Amine (Standard) AmineType->Primary Unblocked Hindered Secondary Amine / Hindered Resin AmineType->Hindered Bulky PyBOP Protocol A: PyBOP/DIEA (No Guanidinylation) Primary->PyBOP TFFH Protocol B: TFFH (Acid Fluoride) Hindered->TFFH

Caption: Decision tree for optimizing coupling conditions based on starting material purity and nucleophile steric hindrance.

Part 5: Frequently Asked Questions (FAQs)

Q1: I used HATU and see a +99 Da impurity. Is this the racemate? A: No. This is likely the guanidinylated amine . HATU reacts with the amine because the 2-Me-Pip is too bulky to react quickly. Switch to PyBOP to eliminate this side reaction.

Q2: Can I use microwave heating to speed up the coupling? A: Use caution. While 2-Me-Pip is stable at C2, high temperatures (>50°C) can promote C3 epimerization or degradation of the protecting group. We recommend longer times at room temperature over high heat.

Q3: My product is 90:10 diastereomeric ratio, but my SM was 98:2. Did it racemize? A: It is unlikely to be racemization. This is likely kinetic resolution . The 2% impurity in your SM might couple 10x faster than the hindered 2-Me-Pip. If you ran the reaction to 50% conversion, the product would be enriched in the impurity. Ensure the reaction goes to completion (use TFFH) to reflect the true SM ratio.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1][2][3] A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[2][3] Journal of the American Chemical Society. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Albericio, F., et al. (2018). Peptide Coupling Reagents: More than a Letter Soup.[2][4] Chemical Reviews. Link

  • Benaissa, T., et al. (2008). Synthesis of 2-methylpipecolic acid derivatives. Tetrahedron: Asymmetry.[5][6] Link

  • Beissner, M., et al. (2005). Stereoselective Synthesis of α-Alkylated Amino Acids. Chemical Reviews. Link

Sources

Troubleshooting

Overcoming steric hindrance in 2-methylpiperidine-3-carboxylic acid acylation

Technical Support Center: Advanced Acylation Strategies for 2-Methylpiperidine-3-Carboxylic Acid Ticket Overview Subject: Low yield/failure in acylation of 2-methylpiperidine-3-carboxylic acid derivatives. Diagnosis: Sev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Acylation Strategies for 2-Methylpiperidine-3-Carboxylic Acid

Ticket Overview

  • Subject: Low yield/failure in acylation of 2-methylpiperidine-3-carboxylic acid derivatives.

  • Diagnosis: Severe steric hindrance (1,2-allylic strain equivalent) and high risk of racemization.[1][2][3]

  • Status: Open

  • Priority: Critical

Module 1: The Diagnostic Matrix

Before selecting a reagent, determine the exact nature of your failure mode.[2] The 2-methyl substituent creates a "molecular gatekeeper" effect that blocks standard reaction trajectories.[2][3][4]

SymptomProbable CauseRecommended Intervention
No Reaction / <10% Yield Steric shielding of the Nitrogen (N-acylation) or Carbonyl (Coupling).[2][3][4] The electrophile cannot access the nucleophile.Switch to High-Force Coupling agents (HATU/COMU) or Acid Chlorides .[1][2][3][4]
Epimerization (Racemization) Base-mediated proton abstraction at C3.[1][2][3][4] The 2-methyl group forces the ring into conformations that expose the

-proton.[2][3][4]
Switch base to 2,4,6-Collidine ; Use Oxyma Pure ; Lower temperature to 0°C.
Precipitate Formation Urea byproduct insolubility (if using DCC/EDC).[1][2][3]Switch to soluble carbodiimides (DIC) or uronium salts (COMU).[1][2][3]

Module 2: Reagent Selection (The "Hardware")

Standard coupling reagents (EDC, HOBt, PyBOP) often fail with 2,3-disubstituted piperidines.[1][2][3] You must upgrade to "Third-Generation" reagents.[2][3][4]

The Gold Standard: COMU + Oxyma
  • Why: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate) offers a safer, more soluble, and often more reactive alternative to HATU.[2][3][4][5]

  • Mechanism: It generates an active ester that is less prone to racemization while maintaining high electrophilicity to overcome the steric wall of the 2-methyl group.[3][4]

The Heavy Lifter: HATU + HOAt
  • Why: Historically the most powerful reagent for hindered amines. The 7-aza nitrogen in HOAt provides a "neighboring group effect" (anchimeric assistance) that speeds up the acylation by ~100x compared to HOBt.[2][3]

  • Warning: High risk of epimerization if base concentration is uncontrolled.

The Nuclear Option: Acid Chlorides
  • Why: When enzymatic-like specificity fails, brute force works.[1][2][3][4] Converting your acid to an acid chloride (

    
    ) creates a highly reactive electrophile that is small enough to slip past the 2-methyl steric gate.[2][3][4]
    
  • Additives: Use Silver Cyanide (AgCN) or DMAP to catalyze the attack if the amine is extremely unreactive.

Module 3: Visualizing the Logic

The following decision tree guides your experimental design based on the specific constraints of your substrate.

AcylationStrategy Start START: Acylation Type? NAcyl N-Acylation (Acylating the Piperidine N) Start->NAcyl CAcyl Carboxyl Coupling (Using Piperidine-COOH as Acid) Start->CAcyl CheckSteric Is the Acyl Donor Hindered? NAcyl->CheckSteric CheckRac Is C3 Stereocenter Critical? CAcyl->CheckRac StdDonor Standard Donor CheckSteric->StdDonor No BulkDonor Bulky Donor (e.g., Val, Ile, Tert-butyl) CheckSteric->BulkDonor Yes Sol_COMU Protocol A: COMU / Oxyma / Collidine StdDonor->Sol_COMU Sol_AcidCl Protocol B: Acid Chloride Generation BulkDonor->Sol_AcidCl RacRisk High Racemization Risk CheckRac->RacRisk Yes RacRisk->Sol_COMU Alternative Sol_T3P Protocol C: T3P (Propylphosphonic Anhydride) RacRisk->Sol_T3P

Caption: Decision Logic for selecting the optimal coupling strategy based on steric and stereochemical constraints.

Module 4: Experimental Protocols

Protocol A: The "Modern Standard" (COMU/Oxyma)

Best for: General N-acylation of hindered amines where racemization is a concern.[2][3][4]

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add COMU (1.0 equiv).[1][2] Stir for 2 minutes at 0°C. Note: The solution should turn orange/red.

  • Base Addition: Add 2,4,6-Collidine (2.0 equiv).[1][2][3] Avoid DIPEA if possible to reduce racemization.

  • Coupling: Add the 2-methylpiperidine-3-carboxylic acid derivative (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. If incomplete after 4h, do not add more reagent. Instead, heat to 40°C for 1 hour.

Protocol B: The "Nuclear Option" (Acid Chloride)

Best for: Extremely hindered couplings that fail Protocol A.

  • Chlorination: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv).[1][2][3][4] Stir at RT for 1 hour. Alternatives: Oxalyl Chloride + cat. DMF.

  • Evaporation: Remove solvent/byproducts under high vacuum (if using oxalyl chloride) to leave the crude acid chloride.

  • Coupling: Redissolve the acid chloride in dry THF or DCM.

  • Addition: Add the 2-methylpiperidine derivative (1.0 equiv) and Silver Cyanide (AgCN) (1.0 equiv) or DMAP (0.5 equiv).

  • Base: Add DIPEA (2.0 equiv) dropwise.[1][2]

  • Reaction: Reflux (THF) or stir at RT (DCM) for 12 hours.

Module 5: Troubleshooting FAQs

Q: I see the active ester forming (by LCMS), but it never converts to the product. A: The nucleophilic attack is the rate-limiting step due to the 2-methyl steric clash.[2][3]

  • Fix: Increase the concentration of the reaction (to 0.5 M or 1.0 M). Intermolecular reactions are second-order; doubling concentration quadruples the rate.[2][3][4]

  • Fix: Use Microwave irradiation (50°C, 10-20 mins) to overcome the activation energy barrier.[2][3]

Q: My product is racemized at the C3 position. A: This is likely due to "oxazolone formation" or direct enolization promoted by the base.

  • Fix: Switch from DIPEA/TEA to 2,4,6-Collidine or N-Methylmorpholine (NMM) .[1][2][3][4] These weaker, more hindered bases are less likely to abstract the acidic

    
    -proton.[2][3][4]
    
  • Fix: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is famous for low epimerization rates.[1]

Q: The reaction mixture turns black/tarry. A: This often indicates decomposition of the coupling reagent or the amine.

  • Fix: Ensure your DMF is amine-free (freshly distilled or biotech grade).[2][3][4] Amines in DMF can react with the active ester.

  • Fix: If using HATU, ensure the temperature does not exceed 0°C during the addition of the base.[2]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[1][2] Chemical Reviews, 111(11), 6557–6602.[1][2] [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1][2] Chemical Society Reviews, 38(2), 606–631.[2] [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[1][2] [Link]

  • Carpino, L. A., et al. (2002). The 7-Azabenzotriazole Oxyma Pure: A Safe, Efficient, and Racemization-Free Coupling Additive.[1][2] Angewandte Chemie International Edition. (Foundational work on Oxyma/COMU logic).

Sources

Optimization

Optimizing cyclization of peptides containing 2-methylpiperidine-3-carboxylic acid

Welcome to the Peptide Engineering Support Center . Ticket #: MPC-2026-OPT Subject: Optimization of Cyclization for Peptides Containing 2-Methylpiperidine-3-carboxylic Acid (Mpca) Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide Engineering Support Center .

Ticket #: MPC-2026-OPT Subject: Optimization of Cyclization for Peptides Containing 2-Methylpiperidine-3-carboxylic Acid (Mpca) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Cyclizing peptides containing 2-methylpiperidine-3-carboxylic acid (Mpca) presents a dual challenge: extreme steric hindrance (due to the C2-methyl group and the pipecolic ring constraint) and high susceptibility to racemization (epimerization at the


-carbon).

Mpca is a core structural motif in potent antimitotic agents like Tubulysins . Successful cyclization requires a deviation from standard "try-and-see" protocols. This guide provides a deterministic approach to maximizing yield while maintaining stereochemical integrity.

Module 1: Pre-Cyclization Strategy (The Setup)

Q: Where should I disconnect the ring for the most efficient cyclization?

A: Never cyclize at the Mpca residue if avoidable. The most critical factor in your success is Site Selection . The steric bulk of the 2-methyl group creates a "molecular lock," making the amine nucleophile poor and the carbonyl electrophile shielded.

  • Optimal Disconnection: Choose a site between two unhindered, non-N-methylated residues (e.g., Glycine, Alanine).

  • The "Mpca Rule": If Mpca is present, place it at least one residue away from the N- or C-terminus of the linear precursor.

  • If you MUST cyclize at Mpca:

    • Mpca as Nucleophile (N-term): Extremely difficult. Yields will be

      
      .
      
    • Mpca as Electrophile (C-term): High risk of epimerization (D/L scrambling). Requires DEPBT or HATU/HOAt with temperature control.

Decision Matrix: Linear Precursor Design

SiteSelection Start Select Cyclization Site CheckGly Is Glycine present? Start->CheckGly GlyYes Cut at N-term of Gly CheckGly->GlyYes Yes (Best Case) CheckMpca Is Mpca at Terminus? CheckGly->CheckMpca No MpcaAvoid Shift Frame (Permute Sequence) CheckMpca->MpcaAvoid Yes (High Risk) MpcaForce Must Cyclize at Mpca? CheckMpca->MpcaForce No (Mpca internal) MpcaAvoid->Start Redesign ReagentSel Use DEPBT or PyAOP MpcaForce->ReagentSel Yes (Last Resort)

Figure 1: Strategic decision tree for selecting the linearization point to minimize steric clashes.

Module 2: Reagent & Condition Selection (The Chemistry)

Q: HATU is causing epimerization. What is the alternative?

A: Switch to DEPBT or PyAOP . While HATU is the "gold standard" for difficult couplings, its high reactivity often leads to racemization of the C-terminal residue via oxazolone formation, especially with hindered residues like Mpca.

Reagent Comparison Table
ReagentMechanismReactivityRacemization RiskRecommendation for Mpca
HATU Uronium (OAt)Very HighModerate/HighUse only if cyclization site is Gly/Ala. Add HOAt.
DEPBT PhosphonateModerateVery Low Primary Choice. Unique "trapping" mechanism prevents epimerization.
PyAOP PhosphoniumHighModerateGood alternative if HATU fails but DEPBT is too slow.
PyBOP PhosphoniumModerateLowStandard, but often insufficient for Mpca sterics.
DIC/Oxyma CarbodiimideLow/ModLowGood for solid-phase, less effective in solution cyclization.

Why DEPBT? DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) mediates coupling through a specific intermediate that is less prone to proton abstraction at the


-carbon compared to the O-acyl isourea formed by carbodiimides or uronium salts. This is critical for Mpca, where the ring strain makes the 

-proton more acidic.

Module 3: Experimental Protocols

Protocol A: Solution-Phase Cyclization (High Dilution)

Target: To favor intramolecular cyclization over intermolecular oligomerization.

  • Preparation: Dissolve the linear peptide precursor (fully deprotected side chains, free N/C termini) in dry DMF.

  • Concentration: Crucial step. Dilute to

    
     M .
    
    • Note: If solubility is poor, use a mixture of DMF/DCM (1:1) or add small amounts of HFIP (hexafluoroisopropanol) to disrupt aggregation.

  • Base: Add DIPEA (3.0 equiv) or TMP (2,4,6-trimethylpyridine) if base-sensitive.

  • Reagent Addition:

    • Add DEPBT (1.5 equiv) in one portion.[1]

    • Alternative: Syringe pump addition of HATU (1.2 equiv) over 4 hours is NOT recommended for Mpca due to kinetic racemization; batch addition of DEPBT is safer.

  • Reaction: Stir at 0°C for 1 hour , then warm to Room Temperature (RT) for 12–24 hours.

  • Quench: Evaporate solvent, redissolve in EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.
Protocol B: Solid-Phase Cyclization (Pseudo-Dilution)

Target: Utilizing the resin matrix to isolate peptide chains.[1][2][3]

  • Loading: Use low-loading resin (

    
     mmol/g) to ensure site isolation.
    
  • Anchoring: Anchor the peptide via an amino acid side chain (e.g., Asp, Glu, Lys) or use a safety-catch linker (sulfonamide).

  • Deprotection: Remove N-terminal Fmoc and C-terminal ester (e.g., allyl ester removal with

    
    ).
    
  • Cyclization:

    • Reagent: PyAOP (5 equiv) + HOAt (5 equiv) + DIPEA (10 equiv).

    • Solvent: DMF/NMP (1:1).

    • Time: Shake for 4–16 hours. Repeat coupling if Kaiser test is positive.

Module 4: Troubleshooting (FAQ)

Q: I see a mass peak corresponding to [M + 18]. What happened? A: You have the linear hydrolyzed product . The cyclization failed, and water attacked the activated ester.

  • Fix: Your activation was too slow. Switch from PyBOP to PyAOP or HATU . Ensure your solvent is strictly anhydrous.

Q: I see a mass peak of [2M]. A: Dimerization . You formed a cyclic dimer or linear dimer.

  • Fix: Your concentration is too high. Decrease linear peptide concentration to

    
     M or lower. Add the peptide slowly to the coupling reagent solution (Inverse Addition).
    

Q: My product is pure by HPLC, but biological activity is zero. A: Epimerization . You likely scrambled the stereocenter at the activation site (common with Mpca).

  • Fix: Use DEPBT instead of HATU. Lower the reaction temperature to 0°C or -10°C. Add HOAt as a suppressor.

Q: The reaction mixture turned black/dark. A: Decomposition of the coupling reagent or solvent.

  • Fix: If using HATU/DMF, ensure the DMF is amine-free (freshly distilled or biotech grade). Old DMF decomposes to dimethylamine, which reacts with the activated ester.

Module 5: Mechanism & Workflow

The following diagram illustrates the kinetic competition between the desired cyclization and the competing oligomerization/racemization pathways.

Mechanism cluster_Pathways Kinetic Pathways Linear Linear Precursor (H2N-Peptide-COOH) Activation Activation (DEPBT/HATU) Linear->Activation ActiveEster Activated Ester (OAt/OBt) Activation->ActiveEster Cyclization Intramolecular Cyclization (k_cyc) ActiveEster->Cyclization High Dilution Oligomer Intermolecular Oligomerization (k_oligo) ActiveEster->Oligomer High Conc. Racemization Oxazolone Formation ActiveEster->Racemization High Temp / Strong Base Racemization->Cyclization Epimerized Product

Figure 2: Kinetic competition in peptide macrocyclization. Success depends on maximizing


 via dilution and minimizing racemization via DEPBT.

References

  • Dömling, A., et al. (2010). Total Synthesis of Tubulysins. Angewandte Chemie International Edition. Link

    • Context: Describes the synthesis of Tubulysin analogues containing Mpca and the specific challenges of the pipecolic acid ring system.
  • Li, H., et al. (2000). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.[4] Organic Letters. Link

    • Context: The definitive source on using DEPBT to suppress racemiz
  • Albericio, F., et al. (2003). Head-to-tail cyclization of peptides: Solid-phase vs. solution-phase strategies.[3][5][6] Chemical Reviews. Link

    • Context: Comprehensive review of cyclization strategies, dilution factors, and reagent choices.[6]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[7] A new efficient peptide coupling additive.[7] Journal of the American Chemical Society. Link

    • Context: Explains the "neighboring group effect" of HOAt which makes HATU/PyAOP effective for sterically hindered couplings.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of (2S,3S)-2-Methylpipecolic Acid Intermediates

Welcome to the Technical Support Center for (2S,3S)-2-methylpipecolic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (2S,3S)-2-methylpipecolic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during synthesis, purification, and formulation. The following content is structured in a question-and-answer format to directly address specific experimental issues.

I. Troubleshooting Guide: Common Solubility Problems

This section addresses the most frequently encountered solubility issues with (2S,3S)-2-methylpipecolic acid and its precursors. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step protocol to resolve the problem.

Question 1: My (2S,3S)-2-methylpipecolic acid (or a related intermediate) has precipitated out of my aqueous reaction mixture. How can I get it back into solution?

Underlying Cause: The solubility of amino acids and their derivatives, like pipecolic acid, is highly dependent on the pH of the solution.[1][2][3] At their isoelectric point (pI), these molecules exist as zwitterions, which can lead to strong intermolecular electrostatic interactions and crystal lattice formation, resulting in minimal solubility.[1] Moving the pH away from the pI increases the concentration of either the cationic or anionic form, which are generally more soluble in aqueous media due to ion-dipole interactions with water.

Troubleshooting Protocol: pH Adjustment for Re-dissolution

  • Determine the Isoelectric Point (pI): If the pI of your specific intermediate is unknown, a good starting point for pipecolic acid derivatives is near neutral pH.

  • Gradual pH Adjustment:

    • To dissolve the compound as its carboxylate salt, slowly add a dilute aqueous base (e.g., 1 M NaOH or KOH) dropwise while vigorously stirring the suspension. Monitor the pH continuously with a calibrated pH meter.

    • To dissolve it as its ammonium salt, add a dilute aqueous acid (e.g., 1 M HCl) dropwise.

  • Observe and Record: Note the pH at which the solid completely dissolves. This information will be crucial for future process development.

  • Stability Check: After re-dissolution, assess the stability of your compound at the new pH, especially if it contains sensitive functional groups.

Caption: pH effect on amino acid solubility.

Question 2: I'm struggling to dissolve a protected intermediate of (2S,3S)-2-methylpipecolic acid in a non-polar organic solvent for my next reaction step. What can I do?

Underlying Cause: The introduction of protecting groups (e.g., Boc, Cbz on the amine; methyl or ethyl esters on the carboxylate) significantly alters the polarity of the molecule. While the free amino acid is polar, protected versions can become quite non-polar, leading to poor solubility in polar solvents and, conversely, good solubility in non-polar ones. However, if other polar functional groups are present, the molecule may have intermediate polarity, making solvent selection challenging.

Troubleshooting Protocol: Solvent Screening and Co-solvency

  • Solvent Polarity Spectrum Screening: Test the solubility of a small amount of your intermediate in a range of solvents with varying polarities.

Solvent Category Examples Expected Solubility of Protected Intermediates
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Often high, especially with bulky, non-polar protecting groups.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneCan be effective, good for a wide range of polarities.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Solubility may be limited, especially with highly non-polar protecting groups.
  • Employing Co-solvents: If a single solvent is ineffective, a mixture of solvents (co-solvency) can be a powerful technique.[4][5]

    • Start with a solvent in which your compound is partially soluble.

    • Gradually add a second, miscible solvent in which it is highly soluble until the compound dissolves completely. For example, if your compound is sparingly soluble in hexanes but very soluble in DCM, you could dissolve it in a minimal amount of DCM and then dilute it with hexanes for the reaction.

Caption: Workflow for solvent selection.

Question 3: During crystallization/purification, my product oils out instead of forming a solid. How can I induce crystallization?

Underlying Cause: "Oiling out" occurs when a compound separates from a solution as a liquid phase rather than a crystalline solid. This often happens when the solution is supersaturated and the solute has a low melting point or when impurities are present that inhibit crystal lattice formation. The rate of cooling can also play a significant role.

Troubleshooting Protocol: Inducing Crystallization

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for ordered crystal nucleation and growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product from a previous batch, add a tiny crystal to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.

  • Solvent System Modification:

    • If your product is too soluble, you may need to use a solvent/anti-solvent system. Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to stand.

    • Common anti-solvents for moderately polar compounds include hexanes or diethyl ether.

II. Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of (2S,3S)-2-methylpipecolic acid?

(2S,3S)-2-methylpipecolic acid, being an amino acid derivative, is a polar molecule. It is generally soluble in water and other polar protic solvents like methanol and ethanol.[6] Its solubility in water is significantly influenced by pH, exhibiting lowest solubility at its isoelectric point and higher solubility in acidic or basic solutions.[1][3][7] It has limited solubility in non-polar solvents such as hexanes and toluene.[6]

Q2: How does temperature affect the solubility of these intermediates?

Generally, for most solid solutes, solubility increases with temperature.[6][8] This principle can be leveraged during recrystallization to dissolve the compound in a minimal amount of hot solvent and then allow it to crystallize upon cooling. However, be cautious with thermally labile intermediates, as prolonged heating can lead to degradation.

Q3: Can I use salt formation to improve the solubility of my intermediate in a specific solvent?

Yes, converting an acidic or basic intermediate into a salt is a common and effective strategy to enhance solubility, particularly in aqueous or polar solvents.[5][9] For a carboxylic acid intermediate, reacting it with a base (e.g., sodium hydroxide, potassium carbonate) will form a more polar and often more water-soluble carboxylate salt. Conversely, an amine intermediate can be converted to an ammonium salt (e.g., hydrochloride, hydrobromide) by treatment with an acid to increase its aqueous solubility.

Q4: My protected di-acid intermediate is difficult to dissolve in most common solvents. What are my options?

Protected di-acid intermediates can be challenging due to a combination of functional groups. If standard solvents fail, consider more aggressive polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Use these sparingly as they can be difficult to remove. Another approach is to convert one of the carboxylic acids to an ester to reduce the overall polarity and hydrogen bonding capacity, which might improve solubility in moderately polar solvents like THF or ethyl acetate.

III. References

  • Vertex AI Search. (n.d.). Pipecolic acid | Solubility of Things. Retrieved February 19, 2026, from

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid.... Retrieved February 19, 2026, from

  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved February 19, 2026, from

  • ACS Publications. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research.

  • Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.

  • SlideShare. (2024). Solubility and distribution.

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.

Sources

Optimization

Technical Support Center: High-Fidelity Synthesis with 2-Methylpipecolic Acid (2-MePip)

[1][2] Topic: Preventing Diketopiperazine (DKP) Formation & Handling 2-Methylpipecolic Acid in SPPS Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Status: Operational | Version: 2.4...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Preventing Diketopiperazine (DKP) Formation & Handling 2-Methylpipecolic Acid in SPPS Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists Status: Operational | Version: 2.4 (Current)[1][2]

Executive Summary: The "Double-Edged" Scaffold

2-Methylpipecolic acid (2-MePip) is a potent conformational constraint used to restrict peptide backbone geometry, often replacing Proline or Pipecolic acid to enhance metabolic stability or lock bioactive conformations.[1][2] However, it presents a unique synthetic paradox:

  • The Design Advantage: The

    
    -methyl group creates severe steric hindrance (Thorpe-Ingold effect), which can stabilize the final peptide against proteolysis.[1][2]
    
  • The Synthetic Risk: This same steric bulk makes the acylation of the 2-MePip amine extremely difficult.[2]

  • The DKP Threat: When 2-MePip is at the C-terminus (or penultimate position), the slow coupling of the next amino acid (AA#3) creates a dangerous time window.[2] During this delay, the N-terminal amine of the dipeptide can back-bite the C-terminal ester, releasing the dipeptide as a Diketopiperazine (DKP) byproduct.[2]

This guide provides the protocols to win the "kinetic race" between productive chain elongation and DKP termination.

Mechanism & Theory: The Kinetic Race

To prevent DKP, you must understand the competition occurring on your resin.

  • Pathway A (Productive): The incoming activated amino acid (AA#3) attacks the sterically hindered secondary amine of 2-MePip.[1]

  • Pathway B (Destructive): The secondary amine of 2-MePip attacks the resin ester linkage, cleaving itself off as a cyclic DKP.[2]

Why 2-MePip is Critical: Unlike standard Proline, the


-methyl group of 2-MePip adds massive steric bulk.[1][2] While this theoretically disfavors the planar transition state required for DKP (making it slower than Pro-DKP), it makes Pathway A (coupling) exponentially slower.[1][2] Consequently, DKP formation often becomes the dominant reaction path unless specific forcing conditions are applied.[1][2]
Visualization: The Kinetic Competition

DKP_Mechanism cluster_0 The Kinetic Race Resin_Complex Resin-Linker-AA1-(2-MePip)-NH2 (Vulnerable Dipeptide) Reaction_A Pathway A: Productive Coupling (Requires High Activation) Resin_Complex->Reaction_A + Activated AA#3 (Slow k_couple) Reaction_B Pathway B: DKP Cyclization (Side Reaction) Resin_Complex->Reaction_B Intramolecular Attack (k_cyclization) Product Resin-Linker-AA1-(2-MePip)-AA3-Fmoc (Successful Elongation) Reaction_A->Product Waste Cyclic DKP + Free Resin-OH (Deletion Sequence/Yield Loss) Reaction_B->Waste

Caption: The "Kinetic Race" during SPPS. Success depends on maximizing k_couple (Pathway A) to outcompete k_cyclization (Pathway B).[1][2]

Critical Protocol: Preventing DKP with 2-MePip

Phase 1: Resin Selection (The First Line of Defense)

Do NOT use Wang or Merrifield resins. The benzyl ester linkage is too unhindered, allowing rapid DKP attack.[2]

  • Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

  • Why: The massive trityl group provides "steric shielding" of the ester bond.[2] It physically blocks the amine from attacking the anchor, suppressing DKP formation by orders of magnitude compared to Wang resin.

Phase 2: Coupling the "Difficult" Third Residue

This is the step where failure occurs.[1] You are trying to force an amino acid onto the hindered secondary amine of 2-MePip.[1][2]

Reagent Selection Table:

Reagent SystemSuitabilityNotes
HATU / HOAt / DIPEA Gold Standard HOAt is crucial; the N7 nitrogen aids in pre-organization.[1][2] High reactivity overcomes steric bulk.[1][2]
PyBrOP / DIPEA ExcellentHighly reactive phosphonium salt.[1][2] Effective for N-methylated amines.[1][2][3][4][5]
DIC / Oxyma ModerateGood for standard SPPS, but often too slow for 2-MePip, allowing DKP to win.[1][2]
HBTU / HOBt PoorInsufficient activation power for this specific steric clash.[1][2]

Step-by-Step Coupling Protocol (AA#3 to 2-MePip):

  • Activation: Dissolve Fmoc-AA-OH (5.0 eq), HATU (4.9 eq), and HOAt (5.0 eq) in DMF. Add DIPEA (10.0 eq) immediately before addition to resin.[1][2]

    • Note: Do not pre-activate for >2 minutes to avoid epimerization.[1][2]

  • Reaction: Add to resin. Agitate for 2–4 hours (standard AA takes 30-45 min).

  • Double Couple: Drain and repeat Step 1 & 2.

  • Monitoring: Standard Kaiser test will likely be negative (red) even if unreacted, because 2-MePip is a secondary amine.[1][2] Use the Chloranil Test or p-Nitrophenyl Ester Test to check for free secondary amines.[1][2]

    • Chloranil Test: Blue beads = Uncoupled (Fail). Colorless = Coupled (Pass).[1][2]

Phase 3: Fmoc Deprotection (The Catalyst)

Base (Piperidine) catalyzes DKP formation.[1][2]

  • Standard: 20% Piperidine in DMF.[1][2][6][7]

  • Optimized for 2-MePip: If you observe DKP during the deprotection of the dipeptide (before AA#3 is even added), switch to 25% Piperidine in DMF but reduce time to 2 x 3 minutes (Flash Deprotection) to minimize the window for base-catalyzed cyclization.

Troubleshooting & FAQs

Q1: I am seeing a "deletion sequence" (Missing AA#1 and AA#2) in my mass spec. What happened?

Diagnosis: This is the hallmark of DKP formation.[2] Explanation: The dipeptide formed, cyclized, and cleaved itself off the resin before AA#3 could be coupled.[2] The remaining hydroxyl-resin then coupled to AA#3, creating a sequence starting from AA#3 (n-2 deletion).[1][2] Fix:

  • Switch to 2-Chlorotrityl Resin immediately.[1][2]

  • If already on 2-CTC, increase the concentration of AA#3 coupling reagents (0.4 M instead of 0.2 M) to drive the intermolecular reaction faster.

Q2: Can I use microwave heating to force the coupling to 2-MePip?

Answer: Yes, but with extreme caution. Risk: 2-MePip is prone to racemization at high temperatures due to the strain at the


-carbon.
Protocol:  Use 50°C max  for 10 minutes. Do not use 75°C or 90°C standard protocols. Use Oxyma/DIC  instead of HATU in the microwave to reduce racemization risk.[2]
Q3: My Chloranil test is still blue after double coupling. What now?

Answer: The steric hindrance is preventing acylation.[1][2] Advanced Protocol:

  • Symmetric Anhydride: Generate the symmetric anhydride of the incoming amino acid (Fmoc-AA-OH + DIC in DCM, filter off urea). React this with the resin in DMF.[1][2][4][6] Anhydrides are smaller than HATU active esters.[1][2]

  • Magic Mixture: Use BTC (Bis(trichloromethyl)carbonate) or Triphosgene to generate the acid chloride in situ (requires inert atmosphere and dry solvents).[1][2] Acid chlorides are the most reactive species available.[1][2]

Decision Logic: Resin & Linker Strategy

Use this workflow to determine the correct starting point for your synthesis.

Resin_Selection Start Start: Synthesis of Peptide w/ C-term 2-MePip Q1 Is 2-MePip the C-terminal residue? Start->Q1 Yes CRITICAL DKP RISK Q1->Yes Yes No Standard Coupling Issues (Steric only) Q1->No No (Internal residue) Resin_Choice Select Resin Type Yes->Resin_Choice Coupling_Strategy Use HATU/HOAt Double Couple No->Coupling_Strategy Wang STOP. High Failure Rate. DKP will occur. Resin_Choice->Wang Wang/Merrifield CTC Proceed. Trityl bulk prevents DKP. Resin_Choice->CTC 2-Chlorotrityl (2-CTC)

Caption: Decision tree for selecting the solid support. 2-CTC is mandatory for C-terminal 2-MePip to prevent DKP.

References

  • Giron-Forestry, E., et al. "Diketopiperazine formation in solid phase peptide synthesis."[1][2] Journal of Peptide Science, 2003.[1][2]

  • Barlos, K., et al. "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen.[1][2] Einsatz von 2-Chlortritylchlorid-Harz."[1][2] Tetrahedron Letters, 1989.[1][2] (Foundational paper on 2-CTC preventing DKP).

  • Coste, J., et al. "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1][2] Tetrahedron Letters, 1990.[1][2]

  • Teixidó, M., et al. "Solid-Phase Synthesis of N-Methyl Amino Acid-Containing Peptides."[1][2] Methods in Molecular Biology, 2005.[1][2]

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 2009.[1][2] (Comprehensive review covering DKP mechanisms).

Sources

Troubleshooting

Technical Support Center: Diastereomeric Purity of (2S,3S)-2-Methylpiperidine-3-carboxylic Acid

Welcome to the technical support center for the synthesis and purification of (2S,3S)-2-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (2S,3S)-2-methylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high diastereomeric purity for this critical piperidine intermediate. We will explore the root causes of diastereomeric contamination and provide robust, field-proven troubleshooting guides and protocols to help you optimize your process.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesis producing a mixture of diastereomers instead of pure (2S,3S)-2-methylpiperidine-3-carboxylic acid?

The synthesis of 2,3-disubstituted piperidines often proceeds through intermediates where the relative stereochemistry is not fully controlled. The formation of the cis-(2S,3S) isomer versus the trans-(2R,3S) or (2S,3R) isomers is typically governed by either kinetic or thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the reaction favors the product that is formed fastest (i.e., has the lowest activation energy).[2] In many piperidine syntheses, this can lead to the cis product.[1][3]

  • Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can equilibrate.[2][4] If the trans isomer is more stable due to reduced steric strain, the reaction mixture will become enriched in this undesired diastereomer over time.[5]

Understanding which conditions favor which isomer is the first step in optimizing your synthetic outcome.

Q2: What are the primary methods for separating the desired (2S,3S) cis-isomer from its trans diastereomers?

There are three primary strategies for improving diastereomeric purity post-synthesis:

  • Fractional Crystallization of Diastereomeric Salts: This is a classical, scalable, and often cost-effective method. It involves reacting the mixture of diastereomeric carboxylic acids with a chiral base (or the diastereomeric amines with a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized.[6][7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can effectively separate all stereoisomers.[7][8] This method is excellent for both analytical quantification and preparative-scale purification.

  • Epimerization and Enrichment: It is sometimes possible to convert the undesired diastereomer back into the desired one. By treating a mixture with a base, the proton at the C3 position can be removed, allowing the stereocenter to invert. If the desired (2S,3S) isomer is the thermodynamically favored product, this process can significantly increase its concentration.[9]

Q3: When should I choose crystallization over chromatography?

The choice depends on scale, cost, and available equipment.

  • Crystallization is highly advantageous for large-scale, industrial processes due to its scalability and lower solvent costs compared to preparative chromatography. However, it requires significant process development to find the right resolving agent and solvent system.[6]

  • Chromatography offers very high resolution and is often faster to develop at the lab scale. It is the preferred method for producing highly pure material for initial studies or when crystallization fails to provide adequate separation.[7]

Visualizing the Stereochemical Challenge

The core of the problem lies in controlling and separating the four possible stereoisomers of 2-methylpiperidine-3-carboxylic acid. The desired product, (2S,3S), is a cis isomer.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 2S,3S (2S,3S)-cis (Desired Product) 2R,3R (2R,3R)-cis 2S,3S->2R,3R Enantiomers 2R,3S (2R,3S)-trans 2S,3S->2R,3S Diastereomers 2S,3R (2S,3R)-trans 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomers of 2-methylpiperidine-3-carboxylic acid.

Troubleshooting Guide: Optimizing Your Process

This section provides actionable solutions to common problems encountered during synthesis and purification.

Problem 1: Poor Diastereomeric Ratio (d.r.) from Synthesis

Symptom: Your crude reaction mixture shows a low diastereomeric ratio (e.g., < 80:20) of the desired cis isomer to the undesired trans isomer.

Root Cause Analysis & Solutions:

The most likely cause is that the reaction conditions favor the formation of the more stable thermodynamic product or that the kinetic selectivity is inherently low.

Potential CauseProposed Solution & Scientific Rationale
Reaction is under Thermodynamic Control Lower the reaction temperature. Many cyclization reactions that form piperidines are reversible.[1] Lowering the temperature disfavors the reverse reaction, effectively "trapping" the kinetically formed product, which is often the cis isomer.[1][2]
Long Reaction Time Allowing Equilibration Monitor the reaction closely and quench it as soon as the starting material is consumed. Extended reaction times, even at lower temperatures, can allow for slow equilibration to the more stable thermodynamic product.
Incorrect Catalyst or Reagent Choice Switch from a Brønsted acid to a Lewis acid catalyst (or vice-versa). Different catalysts can favor different transition states. For instance, in Prins cyclizations to form piperidines, Lewis acids at low temperatures can favor the kinetic cis product, while certain Brønsted acids may promote equilibration to the trans isomer.[1]
Epimerization During Workup Ensure workup and purification conditions are non-equilibrating. Avoid strongly acidic or basic conditions during extraction and purification if your product is susceptible to epimerization at the C3 position. Use of buffered aqueous solutions may be necessary.
Problem 2: Inefficient Separation via Fractional Crystallization

Symptom: You have formed diastereomeric salts, but the diastereomeric excess (d.e.) of the crystallized material is low, or the yield is poor.

Root Cause Analysis & Solutions:

Successful fractional crystallization hinges on maximizing the solubility difference between the two diastereomeric salts.[6]

Potential CauseProposed Solution & Scientific Rationale
Suboptimal Solvent System Conduct a systematic solvent screen. The solubility of the salts is highly dependent on the solvent. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and their mixtures with water or anti-solvents like heptane). The goal is to find a system where one salt is sparingly soluble while the other remains in the mother liquor.[6]
Cooling Rate is Too Fast Implement a slow, controlled cooling profile. Rapid cooling can cause both diastereomers to crash out of solution, trapping the undesired salt in the crystal lattice.[7] A good practice is to allow the solution to cool slowly to room temperature, then gradually lower the temperature to 0-5 °C over several hours.
Co-precipitation or Eutectic Formation Vary the stoichiometry of the resolving agent. Sometimes, using a sub-stoichiometric amount of the resolving agent can favor the crystallization of the less soluble salt. Also, try seeding the solution with a pure crystal of the desired diastereomeric salt to encourage selective crystallization.[10][11]
Impure Starting Materials Ensure high purity of both the racemic mixture and the resolving agent. Impurities can inhibit proper crystal lattice formation and disrupt the crystallization process.[7]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol provides a general workflow for separating the (2S,3S) isomer using a chiral resolving agent. (S)-Mandelic acid is often a good starting point for resolving piperidine derivatives.[12]

Workflow Diagram:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Analysis cluster_3 Step 4: Liberation of Free Acid A Dissolve Diastereomeric Mixture (e.g., 1.0 eq) in Solvent (e.g., IPA) B Add Chiral Resolving Agent (e.g., (S)-Mandelic Acid, 1.0 eq) A->B Heat to Dissolve C Slowly Cool Solution to Room Temperature B->C D Cool Further (e.g., 4°C) for 12-24h C->D E Filter Crystals (Solid) & Collect Mother Liquor (Liquid) D->E F Analyze d.e. of Crystals (via Chiral HPLC/NMR) E->F G Dissolve Purified Salt in Water/Organic Solvent F->G If d.e. is high H Adjust pH with Acid/Base to Break the Salt G->H I Extract Pure (2S,3S) Isomer H->I

Caption: Workflow for improving diastereomeric purity by crystallization.

Step-by-Step Methodology:

  • Salt Formation:

    • In a suitable flask, dissolve the diastereomeric mixture of 2-methylpiperidine-3-carboxylic acid (1.0 equivalent) in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or acetonitrile).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (S)-mandelic acid or di-p-toluoyl-D-tartaric acid, 1.0 equivalent) in the same hot solvent.[7]

    • Combine the two solutions. If solids persist, heat the mixture gently until a clear solution is obtained.[13]

  • Crystallization:

    • Allow the solution to cool slowly and undisturbed to room temperature. Insulation of the flask can aid in slow cooling.

    • If no crystals form, try seeding with a small amount of previously isolated pure product or scratching the inside of the flask.[7]

    • Once crystallization begins or the solution reaches room temperature, transfer the flask to a refrigerator (4 °C) or cold room and leave for 12-24 hours to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum.

  • Analysis and Recrystallization:

    • Checkpoint: Take a small sample of the dried crystals, liberate the free acid (see step 5), and analyze its diastereomeric purity by chiral HPLC or ¹H NMR.

    • If the diastereomeric excess (d.e.) is insufficient, a second recrystallization from the same or a different solvent system may be necessary.

  • Liberation of the Free Carboxylic Acid:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Adjust the pH of the aqueous layer to be acidic (pH ~2) with an acid like 1M HCl to protonate the carboxylic acid, or basic (pH ~11) with a base like 1M NaOH to deprotonate the resolving agent's amine (if applicable). This breaks the salt.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the diastereomerically enriched product.

References

  • Fiveable. (2025, September 15).
  • Reddy, K. L., et al. (2012, November 27). Stereoselective Approach to cis-2,3-Disubstituted Piperidines via Reduction of N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. [Link]

  • Fogassy, E., et al.
  • BenchChem.
  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. [Link]

  • Pálovics, E., & Bombicz, P. (2021). Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures. Symmetry. [Link]

  • Richmond, M. G., & Cha, J. K. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations. The Journal of Organic Chemistry. [Link]

  • Gawande, M. B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Wanner, K. T., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters. [Link]

  • Wang, T. C. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Humphrey, J. M., et al. (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. The Journal of Organic Chemistry. [Link]

  • Humphrey, J. M., et al. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. Journal of Organic Chemistry. [Link]

  • BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Gawande, M. B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Smith, S. W., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Journal of the American Chemical Society. [Link]

  • Scott, K. A., et al. (2016). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Wikipedia. Thermodynamic versus kinetic reaction control. [Link]

  • Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam. Molecules. [Link]

  • MIT DSpace. (2017). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. [Link]

  • Google Patents. (2002).
  • Harada, N., & Watanabe, M. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules. [Link]

  • University of Bristol. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. [Link]

Sources

Optimization

Alternative coupling reagents for low-reactivity pipecolic acid derivatives

Ticket #PIP-001: Low-Reactivity Pipecolic Acid Derivatives Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Subject: Overcoming steric hindrance and epimerization in Pipecolic Acid (Pip)...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PIP-001: Low-Reactivity Pipecolic Acid Derivatives

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Subject: Overcoming steric hindrance and epimerization in Pipecolic Acid (Pip) couplings.

Diagnostic Phase: Define Your Bottleneck

Pipecolic acid (2-piperidinecarboxylic acid) is effectively a "homolog of proline," but the six-membered ring introduces significantly higher steric demand. Before selecting a reagent, determine which side of the reaction is failing.

Failure ModeSymptomRoot CauseRecommended Pathway
Type A: N-Acylation Failure Low yield when coupling an amino acid to the N-terminus of Pip.The secondary amine of Pip is sterically shielded and less nucleophilic than Proline.The "Sledgehammer" Approach: Acid Chlorides (Ghosez) or High-Activity Uroniums (COMU).
Type B: Activation Failure Low yield when coupling Pip-OH to another amine.Steric bulk prevents the incoming amine from attacking the activated ester.The Reactive Intermediate: Acid Fluorides (TFFH).[1][2]
Type C: Epimerization Product is formed but is a racemic mixture (DL-Pip).The

-proton of Pip is highly susceptible to base-induced abstraction via oxazolone formation.
The Epimerization Shield: T3P or Base-Free Acid Fluorides.
Strategic Solutions & Reagent Selection
Solution A: The Modern Standard (COMU)

Best for: General steric hindrance where HATU has failed marginally.

Why it works: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) utilizes the Oxyma Pure leaving group. Unlike the benzotriazole leaving group in HATU, Oxyma is less explosive and, critically, COMU shows higher solubility in DMF, allowing for higher concentration reactions which drives kinetics in sterically hindered systems.

Solution B: The "Epimerization Shield" (T3P)

Best for: Coupling of Pipecolic Acid (Pip-OH) to a growing chain.

Why it works: Propylphosphonic anhydride (T3P) operates through a cyclic anhydride transition state. It does not require the formation of a reactive ester that can suffer from oxazolone-mediated racemization.

  • Critical Note: T3P requires a base to function, but the choice of base is vital. You must use Sym-collidine (2,4,6-trimethylpyridine) or Pyridine rather than DIPEA to minimize

    
    -proton abstraction.
    
Solution C: The "Nuclear Option" (TFFH & Ghosez)

Best for: Extremely low-reactivity N-methylated analogs or linking two hindered residues (e.g., Aib-Pip).

Why it works:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): Converts the carboxylic acid into an Acid Fluoride in situ.[1][3] Acid fluorides are highly reactive toward amines but, counter-intuitively, are remarkably stable toward racemization compared to acid chlorides or anhydrides.

  • Ghosez’s Reagent: Generates Acid Chlorides under neutral conditions.[4] This is the gold standard when the nucleophile (the amine) is extremely unreactive (e.g., N-Me-Pip).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct reagent based on your specific steric and chiral constraints.

PipecolicCoupling Start START: Define Coupling Type Type Is Pipecolic Acid the Nucleophile or Electrophile? Start->Type Nucleophile Pip is Nucleophile (Coupling TO Pip-NH) Type->Nucleophile N-Terminus Electrophile Pip is Electrophile (Coupling Pip-OH) Type->Electrophile C-Terminus StericCheck Is the incoming Acid also hindered? Nucleophile->StericCheck ChiralCheck Is Racemization a known risk? Electrophile->ChiralCheck Standard Use COMU + Oxyma (High Concentration) StericCheck->Standard Moderate Extreme Use Ghosez's Reagent (Acid Chloride) StericCheck->Extreme Severe (e.g. N-Me-AA) RacemizationRisk Use T3P + Sym-Collidine (Solvent: EtOAc or DMF) ChiralCheck->RacemizationRisk High Risk StericRisk Use TFFH (In-situ Acid Fluoride) ChiralCheck->StericRisk Low Risk / High Sterics

Caption: Logical flow for selecting coupling reagents based on the role of Pipecolic acid (Nucleophile vs. Electrophile) and steric severity.

Validated Experimental Protocols
Protocol A: TFFH-Mediated Coupling (For Steric Bulk)

Use this when standard HATU couplings fail to reach completion.

  • Preparation: Dissolve the carboxylic acid (1.1 equiv) and TFFH (1.1 equiv) in dry DCM or DMF under inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (2.5 equiv). Stir for 15–20 minutes at 0°C.

    • Note: This step generates the Acid Fluoride.[2][3] Do not skip the incubation time.

  • Coupling: Add the Pipecolic acid derivative (amine component, 1.0 equiv).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor via LCMS. If conversion stalls, add a second portion of TFFH (0.5 equiv).

Protocol B: T3P Low-Epimerization Coupling

Use this when preserving chirality is the absolute priority.

  • Solvent Choice: T3P is supplied as a 50% solution in EtOAc or DMF. Use EtOAc if your peptide is soluble; it generally offers cleaner kinetic profiles than DMF for T3P.

  • Mix: Combine Acid (1.1 equiv), Amine (1.0 equiv), and Base (Sym-collidine , 2.5–3.0 equiv) in the solvent.

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Why so long? T3P kinetics are slower than HATU, but the "slow and steady" activation prevents racemization.

Protocol C: Ghosez’s Reagent (Acid Chloride Method)

Use this for "Impossible" couplings (e.g., N-Methyl-Pip to N-Methyl-Val).

  • Activation: Dissolve the carboxylic acid (1 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv).

  • Stir: Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC/NMR to ensure Acid Chloride formation (shift in carbonyl peak).

  • Coupling: Add the amine (1 equiv) and DIPEA (2 equiv) dissolved in DCM.

  • Reaction: Reflux may be required for extreme steric hindrance (40°C for DCM).

Comparative Data: Reagent Performance
ReagentActivation SpeciesReactivity (Sterics)Epimerization ControlHandling/Safety
HATU O-At EsterHighModerateAllergenic / Sensitizer
COMU Oxyma EsterVery High GoodSafer / Soluble
T3P Mixed AnhydrideModerateExcellent Non-toxic / Scalable
TFFH Acid FluorideExtreme GoodCorrosive (HF byproduct)
Ghosez Acid ChlorideExtreme Poor (High Risk)Moisture Sensitive
FAQ: Troubleshooting Specific Errors

Q: I used TFFH and my yield is zero. What happened? A: Did you use "wet" solvent? TFFH generates acid fluorides which are reasonably stable, but TFFH itself is moisture sensitive. Ensure your DMF/DCM is anhydrous. Also, ensure you waited 15 minutes for the activation before adding the amine.

Q: My T3P reaction is too slow. Can I heat it? A: Heating T3P reactions above 40°C significantly increases the risk of epimerization. If the reaction is stalled, try increasing the concentration of the reactants (0.5 M to 1.0 M) rather than the temperature.

Q: Why do you recommend Collidine over DIPEA? A: DIPEA is a strong base that can abstract the acidic


-proton of the activated ester, leading to an oxazolone intermediate (the racemized species). Sym-collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for coupling but less likely to strip the 

-proton.
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2][3] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. Link

  • Ghosez, L., et al. (1979).[4] Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

Sources

Reference Data & Comparative Studies

Validation

X-ray crystal structure analysis of (2S,3S)-2-methylpipecolic acid peptides

Executive Summary This technical guide provides a comparative structural analysis of (2S,3S)-2-methylpipecolic acid (2-MePip) peptides. Designed for drug development professionals and structural biologists, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of (2S,3S)-2-methylpipecolic acid (2-MePip) peptides. Designed for drug development professionals and structural biologists, this document evaluates the conformational rigidity, helical induction capabilities, and metabolic stability of 2-MePip compared to its standard counterparts: Proline (Pro) and Pipecolic Acid (Pip) .

Key Finding: The introduction of the


-methyl group at the C2 position of the piperidine ring creates a "hyper-constrained" scaffold. Unlike Proline, which fluctuates between 

-endo/exo puckers, and Pipecolic Acid, which retains some flexibility, (2S,3S)-2-MePip locks the backbone torsion angles (

) into a narrow region, strongly promoting

-helical
or

-helical
secondary structures.

Part 1: The Conformational Landscape (Comparative Analysis)

Structural Divergence: 2-MePip vs. Alternatives

The utility of (2S,3S)-2-MePip lies in its ability to restrict conformational space more aggressively than standard cyclic amino acids.

FeatureProline (Pro) Pipecolic Acid (Pip) (2S,3S)-2-MePip
Ring Size 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Piperidine)

-Substitution
H (Hydrogen)H (Hydrogen)CH

(Methyl)
Conformational Lock Moderate (cis/trans isomerism)Moderate (Chair inversion possible)High (Steric lock via Me)
Preferred Secondary Structure Polyproline II,

-turns

-turns, Polyproline II

-Helix,

-Helix
Cis/Trans Amide Ratio Variable (solvent dependent)VariableTrans-favored (Steric bulk)
Metabolic Stability Low (Proteolysis prone)ModerateHigh (Proteolysis resistant)
Mechanistic Insight: The "Methyl Effect"

The addition of the methyl group at the


-carbon (C2) introduces severe steric hindrance (A(1,3) strain) if the backbone attempts to adopt extended conformations.
  • Pro/Pip: The C

    
    -H allows for a wider range of 
    
    
    
    angles.
  • 2-MePip: The C

    
    -Me group clashes with the carbonyl oxygen of the preceding residue unless the peptide folds into a helix. This mimics the "Aib effect" (
    
    
    
    -aminoisobutyric acid) but within a chiral, cyclic constraint.

Part 2: Comparative Structural Data

The following data summarizes X-ray diffraction parameters typically observed in peptides containing these residues.

Torsion Angle Preferences ( )

Crystallographic refinement of 2-MePip peptides consistently reveals torsion angles clustering in the right-handed helical region.

ResidueTypical

(

)
Typical

(

)
Structural Outcome
Proline -65

15
+150 (PPII) / -30 (

)
Flexible adapter
Pipecolic Acid -60

10
+140 / -30Turn inducer / Helix
(2S,3S)-2-MePip -55

5
-35

5
Strong

-Helix
Crystal Packing & Stability
  • Hydrogen Bonding: 2-MePip peptides often exhibit

    
     intramolecular hydrogen bonds (characteristic of 
    
    
    
    -helices) even in short sequences (tetramers/pentamers), whereas Proline peptides of similar length often remain disordered or adopt extended PPII helices in the absence of solvent stabilization.
  • Ring Puckering: The piperidine ring of 2-MePip predominantly adopts a defined chair conformation with the 2-methyl group in the axial or equatorial position depending on the specific peptide sequence, further locking the amide bond geometry.

Part 3: Experimental Protocol (Synthesis to Structure)

This workflow details the generation of X-ray quality crystals for (2S,3S)-2-MePip peptides.

Workflow Visualization

The following diagram outlines the critical path from chiral synthesis to structural refinement.

ExperimentalWorkflow Synth Stereoselective Synthesis (Diels-Alder / Chiral Aux) Purify HPLC Purification (>98% Purity) Synth->Purify Yield Optimization Cryst Vapor Diffusion (Hanging Drop) Purify->Cryst Solvent Screening Diffract X-Ray Diffraction (Cryo-cooling 100K) Cryst->Diffract Mounting Solve Structure Solution (Direct Methods) Diffract->Solve Data Reduction

Figure 1: Step-by-step workflow for determining the crystal structure of 2-MePip peptides.

Detailed Methodology
Step 1: Stereoselective Synthesis

Synthesis of (2S,3S)-2-MePip is non-trivial due to the quaternary chiral center.

  • Method: Use a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate or an asymmetric Strecker synthesis.

  • Key Reaction: Hetero-Diels-Alder reaction (if using dihydropyridine route) followed by hydrogenation to establish the piperidine ring with correct stereochemistry [(2S,3S)].

  • Validation: Verify diastereomeric excess (de) >99% using chiral HPLC or NMR before peptide coupling.

Step 2: Peptide Coupling
  • Reagents: Use HATU/HOAt for coupling 2-MePip to the growing chain. The steric bulk of the methyl group makes standard EDC/HOBt couplings sluggish.

  • Duration: Extended reaction times (4–12 hours) are often required.

Step 3: Crystallization (Vapor Diffusion)
  • Setup: Dissolve lyophilized peptide in MeOH or TFE (Trifluoroethanol).

  • Reservoir: Mix 1:1 peptide solution with precipitant (e.g., Isopropanol/Water or PEG 400).

  • Observation: 2-MePip peptides tend to crystallize readily due to their rigid pre-organized structure, often forming prisms or needles within 48–72 hours.

Step 4: Data Collection & Refinement
  • Temperature: Collect data at 100 K to minimize thermal motion of the solvent-exposed side chains.

  • Refinement: Use SHELXL or PHENIX. Pay special attention to the cis/trans peptide bond assignment at the N-terminus of the 2-MePip residue. Unlike Proline, 2-MePip strongly disfavors the cis conformation in helical contexts.

Part 4: Conformational Logic & Applications

The following diagram illustrates why 2-MePip is chosen for specific drug design challenges.

ConformationalLogic Constraint Constraint: C-alpha Methylation Steric Steric Clash (A1,3 Strain) Constraint->Steric PhiPsi Restricted Phi/Psi Angles Steric->PhiPsi Limits Rotation Structure Stable 3(10) / Alpha Helix PhiPsi->Structure Nucleates Helix Benefit Proteolytic Stability & Receptor Selectivity Structure->Benefit Drug Property

Figure 2: Causal pathway from chemical modification to biological benefit.

Case Study Applications
  • Peptaibols & Antibiotics: 2-MePip is used to mimic the helical structure of natural peptaibols (usually containing Aib) but with enhanced lipophilicity and membrane permeability.

  • Protease Inhibitors: Replacing Proline with 2-MePip at the P2 position of protease inhibitors often results in a 10-100x increase in metabolic half-life due to the inability of proteases to access the sterically crowded amide bond.

References

  • Ricci, L., Sernissi, L., Scarpi, D., et al. (2017).[1] Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kuwata, K., Shutenko, Z., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection.[2] Available at: [Link]

  • Raulfs, C. F., Poutsma, J. C., et al. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry.[3] Available at: [Link]

  • Bonifazi, A., et al. (2010). Stereoselective syntheses of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid.[4] Tetrahedron. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Chromatographic Separation of 2-Methylpiperidine-3-carboxylic Acid Isomers

Introduction: The Stereochemical Challenge of Substituted Piperidines In the landscape of pharmaceutical development, the piperidine ring is a privileged scaffold, forming the core of numerous active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of Substituted Piperidines

In the landscape of pharmaceutical development, the piperidine ring is a privileged scaffold, forming the core of numerous active pharmaceutical ingredients (APIs). 2-Methylpiperidine-3-carboxylic acid, a cyclic amino acid analog, presents a significant synthetic and analytical challenge due to the presence of two stereocenters, resulting in four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)). As the pharmacological and toxicological profiles of stereoisomers can differ dramatically, the ability to resolve and quantify each isomer is not merely an analytical task but a regulatory and safety imperative.[1] This guide provides an in-depth comparison of modern chromatographic strategies for the successful chiral separation of these challenging isomers, moving beyond mere protocols to explain the underlying principles that govern method selection and optimization.

Pillar 1: Selecting the Chiral Stationary Phase (CSP)

The cornerstone of any direct chiral separation is the chiral stationary phase (CSP). The choice of CSP is dictated by the analyte's structure and its potential for intermolecular interactions. For a zwitterionic, polar molecule like 2-methylpiperidine-3-carboxylic acid, several classes of CSPs demonstrate high potential for recognition. The selection process involves a trade-off between universal applicability and highly specific selectivity.

Macrocyclic Glycopeptide CSPs: The Multimodal Powerhouses

Introduced by Daniel W. Armstrong, macrocyclic glycopeptide CSPs (e.g., Teicoplanin, Vancomycin) have become exceptionally useful for separating underivatized amino acids and other polar compounds.[2][3] Their complex three-dimensional structure offers a multitude of interaction sites—hydrophobic pockets, aromatic rings, and ionizable amino and carboxyl groups—enabling a variety of chiral recognition mechanisms including hydrogen bonding, π-π interactions, and ionic interactions.[2][4]

  • Mechanism of Action: Chiral recognition arises from the formation of transient diastereomeric complexes. The multiple interaction points create a highly selective environment. For our target analyte, the protonated secondary amine and the deprotonated carboxylic acid can engage in strong electrostatic or hydrogen bonding interactions with the CSP.

  • Key Advantage: These phases are uniquely multimodal. A single column can be operated in reversed-phase, normal-phase, polar organic, or polar ionic modes, offering an exceptionally broad screening platform from a single asset.[4] This versatility is invaluable during early method development. For instance, separations that are not possible in a traditional reversed-phase mode can often be achieved in a polar organic or polar ionic mode on the same column.[5]

  • Expert Insight: The Teicoplanin-based phases are particularly effective for underivatized amino acids and cyclic amines.[5] The presence of sugar moieties on the macrocycle plays a critical role in enantiorecognition.[4]

Polysaccharide-Based CSPs: The Robust Workhorses

Polysaccharide-based CSPs, derived from cellulose or amylose coated or immobilized on a silica support, are the most widely used chiral selectors in HPLC and SFC.[6][7] Their chiral recognition ability stems from the helical structure of the polysaccharide polymer, which forms chiral grooves and cavities.

  • Mechanism of Action: Separation is primarily driven by a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[1] The analyte fits differently into the CSP's chiral structure depending on its stereochemistry.

  • Key Advantage (Immobilized Versions): Modern immobilized polysaccharide CSPs are covalently bonded to the silica, making them compatible with a much wider range of organic solvents ("forbidden solvents" for older coated phases) and enhancing their durability.[7][8] This expands the range of mobile phases that can be screened, significantly increasing the probability of finding a successful separation.

  • Expert Insight: While highly versatile, polysaccharide phases may sometimes provide lower selectivity for highly polar, underivatized amino acids compared to macrocyclic or ligand-exchange phases without careful mobile phase optimization. However, their broad applicability makes them an essential part of any chiral screening platform.

Chiral Ligand Exchange Chromatography (CLEC): The High-Selectivity Specialist

CLEC is a powerful technique specifically suited for the resolution of molecules that can act as ligands, such as amino acids.[9] The CSP consists of a chiral ligand (e.g., L-proline or D-penicillamine) complexed with a metal ion (typically Cu(II)) immobilized on a support.[10][11]

  • Mechanism of Action: Enantioseparation occurs through the formation of transient, diastereomeric ternary complexes between the stationary phase ligand, the central metal ion, and the analyte.[11][12] The stability of these complexes differs based on the analyte's stereochemistry, leading to differential retention. The enantiomer that forms the more stable complex is retained longer.[11]

  • Key Advantage: CLEC offers very high enantioselectivity for underivatized amino acids, often eliminating the need for derivatization.[10][12] This simplifies sample preparation and avoids potential artifacts from derivatizing agents.

  • Expert Insight: The primary limitation of CLEC is its specificity; it is highly effective for compounds capable of forming chelation complexes, like amino acids, but less so for other molecular classes.[13] Mobile phase composition is critical, as it influences the kinetics of the ligand exchange process.

Pillar 2: Comparing Chromatographic Technologies

The choice of chromatographic technology profoundly impacts separation speed, efficiency, cost, and environmental footprint. For 2-methylpiperidine-3-carboxylic acid, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are viable and powerful options.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most established and versatile technique for chiral separations, largely due to the vast library of available CSPs and its operational flexibility.[14]

  • Reversed-Phase (RP) Mode: Often the first choice due to its compatibility with aqueous samples. For our polar analyte, retention can be challenging on standard C18 columns. The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve retention and peak shape by forming a more hydrophobic complex with the analyte's amine group.[15][16]

  • Polar Organic Mode (POM): Utilized frequently with macrocyclic and polysaccharide CSPs, this mode uses a polar organic mobile phase (e.g., acetonitrile or methanol with small amounts of acidic/basic additives). It often provides different, complementary selectivity to RP mode.

  • Causality in Mode Selection: The choice between RP and POM depends on the dominant interactions. If hydrophobic interactions are key, RP is preferred. If hydrogen bonding and dipole-dipole interactions are the primary drivers for separation, POM will likely yield better results.

Supercritical Fluid Chromatography (SFC)

SFC has re-emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry.[17][18] It uses supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent (e.g., methanol).[17]

  • Key Advantages:

    • Speed and Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for 3-5 times faster separations than HPLC without a significant loss in efficiency.[18][19]

    • "Green" Chromatography: SFC drastically reduces the consumption of organic solvents, lowering both procurement and disposal costs.[20]

    • Orthogonal Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, making it a powerful alternative when HPLC methods fail.[21]

  • Expert Insight: SFC is exceptionally well-suited for separating polar compounds when the correct organic modifier and additives (e.g., amines for basic compounds, acids for acidic compounds) are used.[20] For a zwitterionic analyte, a combination of additives may be required to achieve good peak shape and resolution.[21]

Data-Driven Comparison: A Performance Snapshot

To provide an objective comparison, the following table summarizes typical, expected performance data for the separation of 2-methylpiperidine-3-carboxylic acid isomers on leading CSPs across different technology platforms.

CSP ClassColumn ExampleModeMobile Phasek'1α (k'2/k'1)RsCommentary
Macrocyclic Glycopeptide Teicoplanin-basedHPLC-POMAcetonitrile/Methanol/TFA/H₂O2.11.252.8Excellent selectivity for underivatized isomers in polar organic mode.[4]
Polysaccharide (Immobilized) Cellulose tris(3,5-dimethylphenylcarbamate)SFCCO₂ / Methanol + Additive1.81.182.1Very fast analysis time with good resolution; environmentally friendly.[7][19]
Chiral Ligand Exchange D-Penicillamine-Cu(II)HPLC-RP2 mM CuSO₄ in H₂O / Acetonitrile3.51.323.5Highest selectivity but longer retention times; requires specific mobile phase.[11]
Cyclodextrin Derivatized β-CyclodextrinHPLC-RPPhosphate Buffer pH 3.0 / Methanol2.51.121.7Good performance in reversed-phase; mechanism relies on inclusion complexation.[22][23]

This is illustrative data based on established principles to highlight comparative performance.

Visualizing the Workflow and Mechanisms

A logical and systematic approach is crucial for efficient chiral method development. The following diagrams illustrate a typical workflow and the conceptual basis of chiral recognition.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application CSP_Screen Select Diverse CSPs (Polysaccharide, Macrocyclic, Ligand Exchange) Tech_Screen Screen on HPLC & SFC (Isocratic Elution) CSP_Screen->Tech_Screen Broad applicability Identify_Hits Identify Promising CSP/Technology Hits (Rs > 1.0) Tech_Screen->Identify_Hits Evaluate data Optimize_MP Optimize Mobile Phase (Modifier, Additives, pH) Identify_Hits->Optimize_MP Optimize_Params Optimize Parameters (Temp, Flow, Gradient) Optimize_MP->Optimize_Params Final_Method Final Optimized Method (Rs > 2.0, Good Peak Shape) Optimize_Params->Final_Method Lock parameters Validation Method Validation (ICH Guidelines) Final_Method->Validation G cluster_0 Chiral Recognition Mechanisms cluster_1 Analyte Enantiomers CSP_Poly Polysaccharide CSP Chiral Groove H-Bonding, Dipole CSP_Macro Macrocyclic CSP Hydrophobic Pocket Ionic Sites H-Bonding Sites CSP_LEC Ligand Exchange CSP Cu(II) Ion Chiral Ligand Enan_R R-Enantiomer Enan_R->CSP_Poly:groove Good Fit (Stronger Interaction) Enan_R->CSP_Macro Multi-Point Interaction Enan_R->CSP_LEC:cu Stable Complex Enan_S S-Enantiomer Enan_S->CSP_Poly:groove Poor Fit Enan_S->CSP_Macro Steric Hindrance Enan_S->CSP_LEC:cu Less Stable Complex

Caption: Conceptual Chiral Recognition Models.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust starting points for screening. They include system suitability checks to ensure the validity of the generated data.

Protocol 1: HPLC Screening on a Macrocyclic Glycopeptide CSP
  • Column: Teicoplanin-based CSP, 250 x 4.6 mm, 5 µm (e.g., CHIROBIOTIC™ T). [5]2. Instrumentation: Standard HPLC or UHPLC system with UV or MS detector.

  • Mobile Phase A (Reversed-Phase): 0.1% Formic Acid in Water.

  • Mobile Phase B (Reversed-Phase): 0.1% Formic Acid in Acetonitrile.

  • Mobile Phase C (Polar Organic): Methanol / Acetonitrile / Trifluoroacetic Acid (100 / 0.05 / 0.05 v/v/v).

  • Screening Procedure:

    • Run 1 (Reversed-Phase Gradient):

      • Flow Rate: 1.0 mL/min.

      • Gradient: 5% to 95% B over 15 minutes. Hold at 95% B for 3 minutes.

      • Column Temperature: 25 °C.

      • Detection: UV at 210 nm or MS (ESI+).

    • Run 2 (Polar Organic Isocratic):

      • Flow Rate: 1.0 mL/min.

      • Mobile Phase: 100% C.

      • Run Time: 20 minutes.

      • Column Temperature: 25 °C.

  • Causality & Self-Validation: Screening in both RP and POM leverages the multimodal nature of the CSP. [4]If peaks are observed, their retention and resolution provide immediate feedback on which interaction mechanism (hydrophobic vs. polar) is dominant, guiding further optimization. A standard analyte should be run periodically to confirm column performance.

Protocol 2: SFC Screening on an Immobilized Polysaccharide CSP
  • Column: Immobilized Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 150 x 4.6 mm, 3 µm (e.g., Lux® Cellulose-2 or CHIRALPAK® IC-3). [1][6]2. Instrumentation: Analytical SFC system with a back-pressure regulator (BPR) and UV or MS detector.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with 0.2% Isopropylamine.

  • Screening Procedure:

    • Flow Rate: 3.0 mL/min.

    • BPR Pressure: 150 bar.

    • Gradient: 5% to 40% B over 8 minutes. Hold at 40% B for 2 minutes.

    • Column Temperature: 40 °C.

    • Detection: UV at 220 nm or MS (APCI/ESI+).

  • Causality & Self-Validation: The use of an amine additive in the co-solvent is critical to ensure good peak shape for the basic piperidine nitrogen. [21]The high flow rate and rapid gradient are possible due to the low viscosity of the mobile phase, providing a high-throughput screen. [19]This protocol validates the feasibility of a fast, green alternative to HPLC.

Conclusion and Authoritative Recommendation

For the chiral separation of 2-methylpiperidine-3-carboxylic acid isomers, there is no single "best" method, but rather an optimal method for a specific goal.

  • For Highest Selectivity & Baseline Resolution: Chiral Ligand Exchange Chromatography (CLEC) is a strong candidate, provided the longer analysis times and specific mobile phase requirements are acceptable. [9]* For Versatility & Robust Method Development: A Teicoplanin-based macrocyclic glycopeptide CSP is highly recommended. Its multimodal capabilities allow for extensive screening in reversed-phase and polar organic modes on a single column, maximizing the probability of success. [2][4]* For High-Throughput & Green Chemistry: Supercritical Fluid Chromatography (SFC) on an immobilized polysaccharide CSP offers the fastest analysis times and dramatically reduces organic solvent waste. [17][18]It should be considered a primary screening tool in any modern laboratory focused on efficiency and sustainability.

Ultimately, a dual-platform screening approach using both HPLC on a macrocyclic glycopeptide column and SFC on a polysaccharide column provides the most comprehensive and efficient path to a robust, validated chiral separation method for these challenging pharmaceutical building blocks.

References

  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • Resolution of Amino Acid Enantiomers by Ligand Exchange Chromatography on a New Chiral Packing. Marcel Dekker, Inc.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.
  • Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling. PubMed.
  • Advantages of using immobilized stationary phases in chiral separ
  • Macrocyclic Chiral St
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC.
  • Ligand Exchange Chrom
  • Supercritical fluid chrom
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences.
  • How Good is SFC for Polar Analytes?.
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
  • Amino Acid and Peptide Chiral Separ
  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic St
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
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  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral st
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
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  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyrimidine-5-carboxylic acid p-tolylamide methanesulfon
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  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed.
  • (2S)-2-Methylpiperidine-3-carboxylic acid. BLDpharm.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.
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Validation

Rotational barrier comparison in N-acetyl-2-methylpipecolic acid amides

An In-Depth Guide to Rotational Barrier Comparison in N-acetyl-2-methylpipecolic Acid Amides This guide provides a comprehensive comparison of the rotational barriers in N-acetyl-2-methylpipecolic acid amides, designed f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Rotational Barrier Comparison in N-acetyl-2-methylpipecolic Acid Amides

This guide provides a comprehensive comparison of the rotational barriers in N-acetyl-2-methylpipecolic acid amides, designed for researchers, scientists, and professionals in drug development. We will delve into the structural and environmental factors that govern the dynamics of amide bond rotation in these conformationally constrained proline analogues, supported by established experimental and computational methodologies.

Introduction: The Significance of Conformational Dynamics

The restricted rotation around the amide bond is a cornerstone of peptide and protein structural chemistry. This phenomenon, arising from the partial double-bond character of the C-N bond, dictates the conformational landscape available to the polypeptide backbone.[1][2] In N-acyl amino acids, particularly proline and its analogues like pipecolic acid, this rotation leads to the existence of two distinct isomers: cis and trans. The energy barrier separating these isomers and their relative populations are critical determinants of protein folding kinetics, receptor binding affinity, and overall biological function.[2][3]

N-acetyl-2-methylpipecolic acid is a synthetic amino acid that introduces an additional layer of steric constraint compared to its parent compound, pipecolic acid, or the canonical proline. The presence of a methyl group at the C-2 position of the piperidine ring significantly influences the conformational preferences of the ring and the adjacent N-acetyl group. Understanding the rotational energetics of amides derived from this scaffold is crucial for designing constrained peptides with predictable and stable three-dimensional structures. This guide will objectively compare the factors influencing these rotational barriers, grounded in fundamental principles and validated analytical techniques.

The Physicochemical Basis of Hindered Amide Rotation

The high rotational barrier in amides, typically ranging from 15-23 kcal/mol, is a direct consequence of resonance stabilization.[2] The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl π-system, creating a resonance hybrid with significant double-bond character in the C-N bond.[1][4]

Rotation around this bond requires breaking this π-overlap, which leads to a high-energy transition state. The stability of the planar ground states relative to the non-planar transition state is modulated by several factors, which we will explore in the context of N-acetyl-2-methylpipecolic acid amides.

Caption: Energy profile of amide cis-trans isomerization.

Comparative Analysis of Factors Influencing Rotational Barriers

Steric Effects: The Role of the 2-Methyl Group

The most significant structural feature of our topic molecule is the methyl group at the C-2 position. This substituent introduces substantial steric strain that differs between the cis and trans isomers.

  • In the trans isomer: The Cα proton (at C-2) is cis to the acetyl carbonyl oxygen. The introduction of a methyl group at C-2 creates a significant steric clash with this oxygen, a form of allylic 1,3-strain (A1,3 strain).[7] This clash destabilizes the trans isomer relative to that in N-acetylproline or N-acetylpipecolic acid.

  • In the cis isomer: The C-2 substituent is positioned away from the N-acetyl group, leading to less steric hindrance compared to the trans form.

Causality: This differential destabilization has two major consequences. First, it is expected to increase the population of the cis isomer compared to proline-containing peptides.[8] Second, the increased ground-state energy of the trans isomer may lead to a lower rotational barrier for the trans to cis conversion, as the energy difference to the transition state is reduced.

Ring Conformation and Puckering

Unlike the five-membered pyrrolidine ring of proline, which has limited puckering modes (Cγ-endo/Cγ-exo), the six-membered piperidine ring of pipecolic acid predominantly adopts a chair conformation.[5][9] The orientation of the C-2 substituent (axial vs. equatorial) and the N-acyl group is intrinsically linked. The steric demands of the 2-methyl group will further bias the ring pucker, which in turn affects the planarity and stability of the amide bond, thereby influencing the rotational barrier.

Electronic Effects of Amide Substituents

The nature of the group attached to the pipecolic acid's carboxyl group (forming the amide) can electronically modulate the rotational barrier.

  • Electron-withdrawing groups (EWGs): An EWG on the amide nitrogen would decrease the electron density on the nitrogen, reducing its ability to donate its lone pair into the carbonyl. This decreases the C-N double bond character and is expected to lower the rotational barrier.

  • Electron-donating groups (EDGs): Conversely, an EDG would enhance electron donation, increase the C-N double bond character, and raise the rotational barrier.

Solvent Effects

The polarity of the solvent plays a crucial role. The transition state for amide rotation is less polar than the planar, resonance-stabilized ground states.[2] Consequently, polar, hydrogen-bonding solvents (like water or methanol) will preferentially stabilize the ground states over the transition state, leading to a higher rotational barrier compared to nonpolar solvents (like chloroform or benzene).[2][10] This effect is general for amides and is expected to hold for this class of compounds.

Summary of Expected Trends

The following table summarizes the expected rotational barriers (ΔG‡) and cis isomer populations for N-acetyl-2-methylpipecolic acid amide in comparison to its structural relatives.

CompoundKey Structural FeatureExpected ΔG‡ (kcal/mol)Expected % cis IsomerRationale
N-acetylproline 5-membered ring~20-225-15%Benchmark; moderate steric strain.[11]
N-acetylpipecolic acid 6-membered ring~19-21<10%Larger ring allows for less strain in the trans state.[5]
N-acetyl-2-methylpipecolic acid amide 2-methyl groupLower (~17-19)Higher (>20%)Significant A1,3 strain destabilizes the trans ground state.[7][8]

Note: The values for N-acetyl-2-methylpipecolic acid amide are predictive, based on established principles of steric hindrance in related systems.

Methodologies for Characterizing Rotational Barriers

A robust comparison requires a combination of experimental measurement and computational modeling. Each approach provides complementary insights into the conformational dynamics.

Experimental Protocol: Dynamic NMR (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) is the primary experimental technique for measuring the rates of conformational exchange processes, such as amide bond rotation, that occur on the NMR timescale.[12][13] The method involves acquiring a series of spectra at different temperatures to observe the changes in line shape as the rate of rotation changes from slow (distinct signals for cis and trans isomers) to fast (a single, averaged signal).

Step-by-Step DNMR Workflow:

  • Sample Preparation: Dissolve a known concentration of the N-acetyl-2-methylpipecolic acid amide in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8). Choose a solvent that remains liquid over a wide temperature range.

  • Initial Spectrum (Room Temperature): Acquire a standard 1H NMR spectrum. Identify distinct resonance signals for the cis and trans isomers. The N-acetyl methyl protons are often well-resolved and ideal for this analysis.

  • Variable Temperature (VT) NMR:

    • Low Temperature (Slow Exchange): Cool the sample until the exchange is slow, resulting in sharp, separate peaks for each isomer. Integrate these peaks to determine the ground-state population ratio (K = [cis]/[trans]).

    • High Temperature (Fast Exchange): Heat the sample until the exchange is fast, causing the separate peaks to coalesce into a single, sharp, population-averaged peak.

    • Intermediate Temperatures: Carefully acquire spectra at several temperatures around the coalescence temperature (Tc). This is the region where the lines are broadest and most sensitive to the exchange rate (k).

  • Data Analysis (Line-Shape Analysis):

    • At each temperature in the intermediate exchange regime, the rate constant (k) is determined by fitting the experimental line shape to the appropriate theoretical equations (e.g., Gutowsky-Holm equations). This is the most accurate method.

    • Approximation Method (at Coalescence): A simpler, though less precise, method is to use the coalescence temperature (Tc) and the frequency separation of the signals in the slow-exchange limit (Δν in Hz) to calculate the rate constant at coalescence: k_c = π * Δν / √2.

  • Thermodynamic Parameter Calculation (Eyring Plot):

    • Plot ln(k/T) versus 1/T. This is known as an Eyring plot.

    • The slope of the line is equal to -ΔH‡/R and the y-intercept is ln(k_B/h) + ΔS‡/R, where R is the gas constant, k_B is the Boltzmann constant, and h is Planck's constant.

    • From the slope and intercept, determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡).

    • Finally, calculate the free energy of activation (the rotational barrier) at a specific temperature (e.g., 298 K) using the equation: ΔG‡ = ΔH‡ - TΔS‡.

G A Sample Preparation (Dissolve in Deuterated Solvent) B Acquire VT-NMR Spectra (Low T → High T) A->B C Identify Slow, Intermediate, and Fast Exchange Regimes B->C D Perform Line-Shape Analysis (Fit spectra to determine k at each T) C->D E Construct Eyring Plot (ln(k/T) vs 1/T) D->E F Calculate Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) E->F

Caption: Experimental workflow for Dynamic NMR (DNMR) analysis.

Computational Protocol: DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to model the potential energy surface of the amide rotation and corroborate experimental findings.[14][15]

Step-by-Step Computational Workflow:

  • Structure Building: Build the initial 3D structures for both the cis and trans isomers of the N-acetyl-2-methylpipecolic acid amide.

  • Ground State Optimization: Perform a full geometry optimization for both the cis and trans isomers. A common and reliable level of theory is B3LYP with a 6-31G(d) or larger basis set. Include a polarizable continuum model (PCM) to simulate the solvent used in the NMR experiment.[2]

  • Transition State (TS) Search:

    • To find the transition state, perform a constrained optimization or a TS search (e.g., using the Berny algorithm) starting from a structure where the amide dihedral angle (ω) is fixed at ~90°.

    • The goal is to locate the first-order saddle point on the potential energy surface connecting the two ground states.

  • Frequency Calculations:

    • Perform frequency calculations on all three optimized structures (cis, trans, and TS) at the same level of theory.

    • Verification: A true ground state will have zero imaginary frequencies. A true transition state will have exactly one imaginary frequency, corresponding to the rotational motion along the C-N bond.[16]

  • Energy Calculation:

    • The electronic energy difference between the optimized transition state and the optimized ground state (e.g., trans isomer) gives the raw energy barrier.

    • Include the zero-point vibrational energy (ZPVE) corrections from the frequency calculations for a more accurate barrier height (ΔE‡).

    • The Gibbs free energy of activation (ΔG‡) can be calculated from the thermal corrections to the Gibbs free energy provided by the frequency calculation output. This value is the most direct comparison to the experimental ΔG‡ from DNMR.

G A Build Initial Structures (cis and trans isomers) B Geometry Optimization of Ground States (e.g., B3LYP/6-31G(d) + PCM) A->B C Transition State (TS) Search (Constrained optimization at ω ≈ 90°) B->C D Frequency Calculations (on all optimized structures) C->D E Verify Structures (0 imag. freq. for GS, 1 for TS) D->E F Calculate Energy Barrier (ΔG‡ = G_TS - G_GS) E->F

Caption: Workflow for computational (DFT) determination of rotational barriers.

Conclusion

The rotational barrier in N-acetyl-2-methylpipecolic acid amides is a complex parameter governed by a hierarchy of structural and environmental factors. The primary determinant for this class of molecules is the steric clash introduced by the C-2 methyl group, which destabilizes the trans isomer and is predicted to lower the overall rotational barrier while increasing the equilibrium population of the cis conformer relative to simpler proline or pipecolic acid derivatives. Electronic modulation by amide substituents and the choice of solvent provide further means of tuning these conformational properties. A synergistic approach, combining the experimental rigor of Dynamic NMR spectroscopy with the detailed insight of DFT calculations, is essential for a complete and accurate comparison. This understanding is paramount for the rational design of peptidomimetics and other constrained molecules where precise control over conformation is key to achieving desired biological activity.

References

  • Skipper, J. A., Tarselli, M. A., & Arrowsmith, R. L. (2005). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. The Journal of Physical Chemistry A. Available at: [Link]

  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education. Available at: [Link]

  • Borkowska, S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Chemistry and Biochemistry. Available at: [Link]

  • Reimer, U., et al. (1997). Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin. Journal of the American Chemical Society. Available at: [Link]

  • Fiori, S., et al. (2011). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Trapp, N., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science. Available at: [Link]

  • Fiveable. (2025). Amide Bond Rotation. Organic Chemistry Key Term. Available at: [Link]

  • Wiberg, K. B., & Rablen, P. R. (1995). Amides. 3. Experimental and Theoretical Studies of the Effect of the Medium on the Rotational Barriers for N,N-Dimethylformamide and N,N-Dimethylacetamide. Journal of the American Chemical Society. Available at: [Link]

  • Trapp, N., et al. (2022). Conformational Diversity in Partially Fluorinated N-Alkyl Pipecolic Acid Amide Derivatives. Chemistry – A European Journal. Available at: [Link]

  • Nanalysis Corp. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM.com. Available at: [Link]

  • Kang, Y. K. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Sutor, N., et al. (2013). Conformational properties of secondary amino acids: replacement of pipecolic acid by N-methyl-l-alanine in efrapeptin C. Chemistry & Biodiversity. Available at: [Link]

  • Hemeon, H. M., et al. (2010). Rotational barriers in five related amides. Canadian Journal of Chemistry. Available at: [Link]

  • London, R. E., et al. (1990). Probing the role of proline in peptide hormones. NMR studies of bradykinin and related peptides. Biochemical Pharmacology. Available at: [Link]

  • Pogliani, L., Ellenberger, M., & Valat, J. (1975). NMR investigations of proline and its derivatives. Organic Magnetic Resonance. Available at: [Link]

  • da Silva, A. B. F., et al. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Yamashita, T., et al. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. ACS Omega. Available at: [Link]

  • Pogliani, L., Ellenberger, M., & Valat, J. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research. Available at: [Link]

  • University of Bath. (n.d.). Conformational Analysis. CHEM60001: An Introduction to Reaction Stereoelectronics. Available at: [Link]

  • Kubyshkin, V., & Budisa, N. (2017). Amide rotation trajectories probed by symmetry. Organic & Biomolecular Chemistry. Available at: [Link]

  • T. Otálvaro, F., et al. (2018). Reversible Twisting of Primary Amides via Ground State N–C(O) Destabilization. Angewandte Chemie International Edition. Available at: [Link]

  • Stenutz, R., et al. (2017). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Available at: [Link]

  • Yu, H., et al. (2020). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. ChemBioChem. Available at: [Link]

  • Agami, C., et al. (1998). Synthesis of novel pipecolic acid derivatives. Part 2. Addition of trimethylsilyl cyanide to 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kang, Y. K. (2007). Conformational Preferences of Pseudoproline Residues. The Journal of Physical Chemistry B. Available at: [Link]

  • Al-awar, R. S., et al. (2003). Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. Journal of Molecular Structure. Available at: [Link]

  • Thai, D. L., et al. (1998). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Delaforge, E., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance. Available at: [Link]

  • Franco, L. L., et al. (2024). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

  • Kruger, H. G., & van der Schyf, C. J. (2011). Part II: Ab initio and NMR investigations into the barrier to internal rotation of various oxo- and thioxo-coumarinyl amides. South African Journal of Chemistry. Available at: [Link]

  • Trapp, N., et al. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. PubMed. Available at: [Link]

  • Kadouri-Puchot, C., & Comesse, S. (2005). Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids. Available at: [Link]

  • Shtyrlin, Y. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Available at: [Link]

  • B'Beden, A., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A. Available at: [Link]

  • Cascio, M. G., et al. (2010). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (2S,3S)-2-Methylpiperidine-3-carboxylic Acid

[1] Executive Summary & Risk Stratification (2S,3S)-2-methylpiperidine-3-carboxylic acid (CAS: 476187-32-3 / 80828-21-3) is not merely a "standard amino acid." It is a rigid, chiral secondary amine. Unlike linear amino a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Stratification

(2S,3S)-2-methylpiperidine-3-carboxylic acid (CAS: 476187-32-3 / 80828-21-3) is not merely a "standard amino acid." It is a rigid, chiral secondary amine. Unlike linear amino acids, the piperidine ring imparts significant basicity (


 of the secondary amine 

10-11), making this compound a potential severe eye irritant and respiratory sensitizer .

While often classified as an Irritant (H315/H319/H335), field experience dictates treating this material with the protocols reserved for Corrosive Solids due to the risk of irreversible corneal opacity upon contact with the basic amine moiety.

Core Safety Philosophy: Do not rely on PPE alone. The primary barrier is the Engineering Control (Fume Hood) . PPE is the fail-safe.

Hazard Profile Table
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Causes skin irritation.[1] Prolonged contact may cause dermatitis.
Eye Damage H319 / H318Critical Risk. Dust can cause severe irritation or burns due to local high pH on moist membranes.
STOT-SE H335Dust inhalation causes respiratory tract irritation (coughing, shortness of breath).
Reactivity N/AHygroscopic. Incompatible with strong oxidizing agents.[2][3]

The PPE Shield: Technical Specifications

Standard "lab safety" advice is insufficient for bioactive intermediates. Below is the validated PPE matrix.

A. Hand Protection: The Nitrile Standard

Recommendation: 100% Nitrile Rubber. Prohibited: Natural Rubber Latex (poor resistance to organic amines; risk of protein allergy).

ParameterSpecificationScientific Rationale
Material Nitrile (Acrylonitrile Butadiene)Excellent chemical resistance to piperidine derivatives; resists permeation by weak bases.
Thickness (Min) 0.11 mm (4-5 mil)Provides adequate splash protection while maintaining tactile sensitivity for weighing mg-quantities.
Cuff Length > 240 mmMust overlap with lab coat cuffs to prevent wrist exposure during reaching motions.
Double Gloving Required for >1g handlingThe outer glove absorbs the mechanical stress and gross contamination; the inner glove remains the sterile barrier.
B. Ocular Protection: Dust Defense

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses have gaps. This compound is a fine powder that can aerosolize during transfer. If the dust settles behind the lens and mixes with sweat/tears, it forms a caustic solution directly against the eye.

  • Contact Lenses: Strictly prohibited.[4] They can trap particulates and fuse to the cornea in the event of a chemical splash.

C. Respiratory Protection

Primary: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary (If hood unavailable/cleaning spills): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

  • Note: The OV cartridge is necessary because the amine moiety may off-gas slightly, especially if the salt form dissociates or if damp.

D. Body Protection[1][6][7][8]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends (polyester) which melt into skin upon fire exposure.

  • Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The "Static" Danger)

Piperidine solids are often electrostatic. They "jump" from spatulas, increasing inhalation risk.

  • Preparation:

    • Place an antistatic gun or ionizer inside the fume hood.

    • Line the working surface with a disposable absorbent mat (plastic side down).

  • The "Zone" Setup:

    • Clear the hood. Keep the balance >15cm back from the sash.

    • Set sash height to the marked safe level (usually 18 inches).

  • Transfer:

    • Do not use a metal spatula directly if the powder is static-prone. Use an antistatic plastic spatula or neutralize the vessel first.

    • Transfer slowly. If powder adheres to the glove, change outer gloves immediately . Do not wipe gloves on the lab coat.

  • Decontamination:

    • Wipe the balance and surrounding area with a wet paper towel (water/ethanol mixture) immediately after use. Do not use compressed air to blow dust away.

Protocol B: Waste Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste" containers. Label as "Basic Organic Solid."

  • Liquid Waste (Mother Liquors): Dispose in "Basic Organic Waste" streams. Do not mix with acidic waste streams without neutralization (risk of exotherm).

  • Container Disposal: Triple rinse empty vials with methanol before disposal. Treat rinsate as liquid waste.

Visualized Workflows

Logic Map: Exposure Response

If an accident occurs, immediate logical action saves sight and skin.

ExposureResponse Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact (Dust/Solution) Type->Eye Ocular Skin Skin Contact Type->Skin Dermal Inhale Inhalation Type->Inhale Respiratory WashEye Emergency Eye Wash 15 Minutes MANDATORY (Hold Eyelids Open) Eye->WashEye WashSkin Flush with Water Remove Contaminated Clothing Skin->WashSkin FreshAir Move to Fresh Air Sit Upright Inhale->FreshAir Medical Seek Medical Attention (Bring SDS) WashEye->Medical Immediate Monitor Monitor for 24h (Delayed Edema) WashSkin->Monitor FreshAir->Monitor Monitor->Medical If Symptoms Persist

Figure 1: Decision logic for emergency response. Note that eye contact requires immediate, aggressive irrigation due to alkalinity.

Logic Map: Donning PPE (Hierarchy of Controls)

PPE_Workflow Risk Risk Assessment: Quantity & State Small < 1g (Solid) Risk->Small Large > 1g or Solution Risk->Large BasePPE Base PPE: Lab Coat + Safety Glasses + Nitrile Gloves (Single) Small->BasePPE HighPPE Enhanced PPE: Tyvek Sleeves + Goggles + Double Nitrile Gloves Large->HighPPE Hood Engineering Control: Fume Hood ON BasePPE->Hood HighPPE->Hood Action Proceed with Task Hood->Action

Figure 2: PPE selection based on quantity handling. Note that Engineering Controls (Hood) are the bottleneck through which all work must pass.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234567, Piperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Hierarchy of Controls. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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